molecular formula C24H19F2NO3 B026480 Ezetimibe ketone CAS No. 191330-56-0

Ezetimibe ketone

Cat. No.: B026480
CAS No.: 191330-56-0
M. Wt: 407.4 g/mol
InChI Key: UEPZDXMEEKCJSP-FYYLOGMGSA-N
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Description

Ezetimibe ketone, also known as this compound, is a useful research compound. Its molecular formula is C24H19F2NO3 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21,23,28H,13-14H2/t21-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPZDXMEEKCJSP-FYYLOGMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430935
Record name (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one
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Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191330-56-0
Record name (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one
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Record name Ezetimibe ketone
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Record name (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one
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Record name 2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-, (3R,4S)
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Record name EZETIMIBE KETONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthesis and Characterization of Ezetimibe Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ezetimibe (B1671841) is a potent cholesterol absorption inhibitor that plays a crucial role in the management of hyperlipidemia. A key intermediate in its synthesis is (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, commonly referred to as ezetimibe ketone. The stereoselective synthesis and rigorous characterization of this ketone are critical for ensuring the purity and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the synthesis and characterization of this compound, complete with detailed experimental protocols and data presented for comparative analysis.

Synthesis of this compound

The synthesis of this compound is a multi-step process that often involves the formation of a β-lactam ring, a key structural feature of ezetimibe. Various synthetic strategies have been developed to achieve high yields and stereoselectivity. A common approach involves the condensation of a chiral auxiliary-derived component with an imine, followed by cyclization and subsequent modifications.

One prominent synthetic route involves the reaction of a chiral oxazolidinone derivative with a protected imine, followed by cyclization to form the azetidinone ring. The side chain is then introduced, leading to the formation of the ketone.

Key Synthetic Intermediates and Pathways

Several patents and research articles describe various methods for synthesizing ezetimibe and its intermediates.[1][2][3] A generalized pathway often starts from commercially available materials to construct the core azetidinone structure, followed by the addition of the side chain that is later oxidized to the ketone.

dot

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Steps A Glutaric Anhydride D Ester Compound A->D Alcohol, Base B (S)-4-phenyl-2-oxazolidinone C 4-Fluorobenzoylbutyric acid F (4S)-3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone C->F (S)-4-phenyl-2-oxazolidinone, Condensing agent E Amide Compound D->E Pivaloyl chloride, S-POZ, DMAP G Protected Lactam E->G Cyclization (e.g., TBAF, BSA) H This compound F->H Series of reactions G->H Hydrolysis and further reactions

Caption: A generalized synthetic pathway for this compound.

Experimental Protocols for Synthesis

The following protocols are illustrative examples based on methodologies described in the literature.[2][4]

Protocol 1: Synthesis of (4S)-3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone

  • Reaction Setup: To a solution of 4-fluorobenzoyl butyric acid (20 g) and (S)-4-phenyl-2-oxazolidinone (10 g) in dichloromethane (B109758) (100 ml), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (20.1 g) and 4-Dimethylaminopyridine (DMAP) (1.6 g).

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a potassium carbonate solution. Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography using a mixture of n-hexane and ethyl acetate (B1210297) to yield the desired intermediate.

Protocol 2: Alternative Synthesis via Pivaloyl Chloride

  • Reaction Setup: Dissolve the starting ester compound (45 gm) in dichloromethane (225 ml) in a round-bottom flask. Add triethylamine (B128534) and stir for 10 minutes.

  • Reaction Conditions: Add pivaloyl chloride to the reaction mixture over 45 minutes at 25-35°C and maintain for 2 hours. Subsequently, add (S)-4-phenyl-2-oxazolidinone (S-POZ), DMAP, and DMF, and reflux the mixture for 7 hours.

  • Work-up and Purification: After completion of the reaction, proceed with an appropriate aqueous work-up, extraction with an organic solvent, and purification by crystallization or chromatography to obtain the ketone compound.

Parameter Protocol 1 Protocol 2
Starting Materials 4-Fluorobenzoyl butyric acid, (S)-4-phenyl-2-oxazolidinoneEster compound, Pivaloyl chloride, (S)-4-phenyl-2-oxazolidinone
Key Reagents EDCI, DMAPTriethylamine, DMAP, DMF
Solvent DichloromethaneDichloromethane, DMF
Reaction Temperature Room Temperature25-35°C, then reflux
Reaction Time 24 hours~9 hours
Reported Yield Not explicitly stated in the snippet, but the process is described as effective.Not explicitly stated in the snippet, but part of a cost-effective process.

Characterization of this compound

The comprehensive characterization of this compound is essential to confirm its identity, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques is typically employed.

dot

Characterization_Workflow cluster_Purity Chromatographic Methods cluster_Structure Spectroscopic Methods Start Synthesized this compound Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure HPLC HPLC Purity->HPLC LCMS LC-MS Purity->LCMS NMR 1H-NMR, 13C-NMR Structure->NMR MS Mass Spectrometry Structure->MS IR Infrared Spectroscopy Structure->IR Final Characterized this compound HPLC->Final LCMS->Final NMR->Final MS->Final IR->Final

References

Elucidation of the Chemical Structure of Ezetimibe Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of ezetimibe (B1671841) ketone (SCH 57871), a primary phase-I metabolite of the cholesterol absorption inhibitor, ezetimibe. This document details the spectroscopic data and experimental protocols essential for the identification and characterization of this metabolite. It is intended to serve as a valuable resource for researchers in drug metabolism, analytical chemistry, and pharmaceutical development.

Introduction

Ezetimibe is a potent lipid-lowering agent that selectively inhibits the intestinal absorption of cholesterol and phytosterols. Its mechanism of action involves the targeting of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake in the small intestine.[1][2][3] Upon oral administration, ezetimibe undergoes extensive metabolism. The primary metabolic pathway is glucuronidation to the pharmacologically active ezetimibe-glucuronide.[4][5] However, a minor yet significant pathway involves oxidative metabolism, leading to the formation of ezetimibe ketone, also known by its research code SCH 57871. The accurate identification and structural confirmation of such metabolites are paramount for a thorough understanding of a drug's pharmacokinetic and pharmacodynamic profile.

This guide outlines the key analytical techniques and presents the spectroscopic data integral to the structural elucidation of this compound.

Chemical Identity of this compound

This compound is characterized by the oxidation of the secondary alcohol on the hydroxypropyl side chain of ezetimibe to a ketone functional group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Synonyms SCH 57871, EZM-K
CAS Number 191330-56-0
Molecular Formula C₂₄H₁₉F₂NO₃
Molecular Weight 407.41 g/mol

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. While comprehensive data is often found on the Certificate of Analysis (CoA) provided by commercial suppliers of reference standards, this section summarizes the expected and reported data from scientific literature. Commercial suppliers such as SynThink Research Chemicals, Veeprho, and Allmpus provide well-characterized reference standards for this compound, which include detailed spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Table 2: ¹H NMR Spectroscopic Data of this compound (Note: Specific chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hz are typically provided on the CoA of a certified reference standard.)

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic Protons6.5 - 8.0m
CH (azetidinone ring, C4)~4.8d~2.0
CH (azetidinone ring, C3)~3.1m
CH₂ (propyl side chain)~2.5 - 3.0m
CH₂ (propyl side chain)~2.0 - 2.5m
OH (phenolic)Variable (broad singlet)s

Table 3: ¹³C NMR Spectroscopic Data of this compound (Note: Specific chemical shifts (δ) in ppm are typically provided on the CoA of a certified reference standard.)

Carbon Assignment Expected Chemical Shift (ppm)
C=O (ketone)> 190
C=O (β-lactam)~165 - 175
Aromatic Carbons110 - 165
CH (azetidinone ring, C4)~60
CH (azetidinone ring, C3)~50
CH₂ (propyl side chain)~20 - 40
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for this compound

Technique Parameter Value
High-Resolution MS (HRMS) Calculated [M+H]⁺408.1399
Observed [M+H]⁺Conforms to calculated value
LC-MS/MS Parent Ion [M-H]⁻406.1
Major Fragment Ion(s)Further fragmentation data would be available on a CoA.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Key Infrared Absorption Bands for this compound (Note: Specific wavenumbers (ν) in cm⁻¹ are typically provided on the CoA of a certified reference standard.)

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (phenolic)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=O stretch (β-lactam)~1730 - 1760
C=O stretch (ketone)~1685
C=C stretch (aromatic)1450 - 1600
C-F stretch1150 - 1250

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and characterization of this compound.

Synthesis of this compound (Intermediate)

This compound can be synthesized as an intermediate in the synthesis of ezetimibe and its stereoisomers. The following protocol is adapted from the synthesis of a related stereoisomer.

Isolation of this compound from In Vitro Metabolism Studies
  • Incubation: Ezetimibe is incubated with human liver microsomes or other appropriate metabolic systems in the presence of NADPH.

  • Quenching: The reaction is quenched by the addition of a cold organic solvent, such as acetonitrile.

  • Centrifugation: The mixture is centrifuged to precipitate proteins.

  • Extraction: The supernatant is collected and can be further concentrated or directly analyzed.

  • Preparative HPLC: The extract is subjected to preparative high-performance liquid chromatography (HPLC) to isolate the this compound metabolite. A C18 column is typically used with a gradient elution of water and acetonitrile containing a small amount of formic acid or acetic acid.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is essential for the separation and quantification of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of 0.05 M formic acid in water (A) and acetonitrile/methanol (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 250 nm.

  • Retention Time: Under these conditions, this compound has a longer retention time than ezetimibe and its glucuronide metabolite.

NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition: ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: The spectra are processed using appropriate software to obtain chemical shifts, coupling constants, and integrations.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

  • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.

  • Analysis: The accurate mass of the molecular ion is determined to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is performed to obtain the fragmentation pattern.

Infrared Spectroscopy
  • Sample Preparation: A small amount of the purified solid sample is placed on the crystal of an attenuated total reflectance (ATR) accessory of an FTIR spectrometer.

  • Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

Visualizations

Ezetimibe Metabolism Pathway

Ezetimibe_Metabolism Ezetimibe Ezetimibe Ketone This compound (SCH 57871) Ezetimibe->Ketone Phase I (Oxidation) Glucuronide Ezetimibe-Glucuronide (Active Metabolite) Ezetimibe->Glucuronide Phase II (Glucuronidation)

Caption: Metabolic pathways of ezetimibe.

Ezetimibe Mechanism of Action

Ezetimibe_MOA cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Cholesterol->NPC1L1 Absorption Cholesterol_Absorbed Absorbed Cholesterol NPC1L1->Cholesterol_Absorbed Chylomicrons Chylomicrons to Liver Cholesterol_Absorbed->Chylomicrons Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibition

Caption: Ezetimibe's inhibition of cholesterol absorption.

Workflow for Structure Elucidation

Structure_Elucidation_Workflow start Sample (In vitro metabolite or synthetic intermediate) isolate Isolation & Purification (Preparative HPLC) start->isolate ms Mass Spectrometry (HRMS, MS/MS) isolate->ms nmr NMR Spectroscopy (1H, 13C, 2D) isolate->nmr ir IR Spectroscopy isolate->ir structure Structure Confirmation ms->structure nmr->structure ir->structure

Caption: General workflow for metabolite structure elucidation.

Conclusion

The structural elucidation of this compound is a critical step in understanding the overall metabolic fate of ezetimibe. Through a combination of synthesis or isolation, followed by rigorous spectroscopic analysis using NMR, mass spectrometry, and IR spectroscopy, the chemical structure of this phase-I metabolite can be unequivocally confirmed. This technical guide provides the foundational knowledge and experimental framework for researchers to confidently identify and characterize this compound.

References

(3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one properties

Author: BenchChem Technical Support Team. Date: December 2025

Acknowledgment of Data Unavailability

Extensive literature searches for the biological and pharmacological properties of (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one have been conducted. The results consistently indicate that this compound is primarily recognized and documented as a key intermediate in the chemical synthesis of Ezetimibe, a cholesterol absorption inhibitor.[1][2][3] There is a notable absence of publicly available data regarding the specific mechanism of action, quantitative pharmacological data (e.g., IC50, binding affinities), or its effects on signaling pathways as a standalone chemical entity. This compound is also known commercially as Ezetimibe Ketone.[4][5]

Therefore, this document provides a technical overview of the available information, which is centered on the chemical properties and synthetic role of this molecule.

Chemical Properties

The fundamental chemical and physical properties of (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one are summarized below.

PropertyValue
Molecular Formula C24H19F2NO3
Molecular Weight 407.42 g/mol
CAS Number 191330-56-0
Appearance White to Off-White Solid
IUPAC Name (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Synonyms This compound, SCH-57871

Role in Ezetimibe Synthesis

(3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one is a crucial precursor in the manufacturing of Ezetimibe. The subsequent chemical step involves the stereoselective reduction of the ketone group on the 3-oxopropyl side chain to a hydroxyl group, which finalizes the synthesis of the active pharmaceutical ingredient, Ezetimibe.

Experimental Protocol: Synthesis of the Intermediate

The following is a representative, generalized protocol for the synthesis of the title compound, based on common principles of azetidinone synthesis. Specific reaction conditions, solvents, and catalysts may vary based on patented manufacturing processes.

Objective: To synthesize (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one.

Materials:

Methodology:

  • Acylation: The (S)-4-phenyl-2-oxazolidinone derivative is dissolved in anhydrous dichloromethane. The solution is cooled to 0°C, and triethylamine is added. 3-(4-fluorophenyl)-3-oxopropanoyl chloride is then added dropwise, and the reaction is stirred for 2-4 hours while allowing it to warm to room temperature.

  • Work-up and Purification: The reaction mixture is washed with dilute HCl, followed by saturated NaHCO3 solution, and finally with brine. The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the acylated oxazolidinone.

  • Azetidinone Ring Formation (Staudinger Synthesis): A solution of the acylated oxazolidinone in dichloromethane is prepared. In a separate flask, the (4-hydroxyphenyl)-(4-fluorophenyl)imine is dissolved in anhydrous dichloromethane and cooled to -78°C. Triethylamine is added, followed by the dropwise addition of TiCl4. The acylated oxazolidinone solution is then added slowly to the imine-titanium complex.

  • Reaction Quenching and Extraction: The reaction is stirred at low temperature for several hours and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated.

  • Final Purification: The crude product is purified by column chromatography on silica gel to yield the final product, (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one.

Synthetic Workflow Diagram

The diagram below illustrates the position of the title compound within the broader synthetic pathway to Ezetimibe.

G Precursors Starting Materials (Imine and Acylating Agent) Intermediate (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one Precursors->Intermediate [1] Staudinger Synthesis Ezetimibe Ezetimibe (Final Product) Intermediate->Ezetimibe [2] Stereoselective Reduction

Caption: Synthetic pathway from precursors to Ezetimibe, highlighting the ketone intermediate.

References

Ezetimibe Ketone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 191330-56-0 Chemical Name: (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-2-azetidinone Molecular Formula: C₂₄H₁₉F₂NO₃ Molecular Weight: 407.41 g/mol

This technical guide provides an in-depth overview of Ezetimibe (B1671841) Ketone, a key intermediate and phase-I metabolite in the synthesis and metabolism of Ezetimibe, a potent cholesterol absorption inhibitor.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and biological relevance.

Chemical and Physical Properties

Ezetimibe Ketone is a white to off-white solid powder.[3] It is a structurally significant compound in the manufacturing process of Ezetimibe, serving as the immediate precursor to the final active pharmaceutical ingredient (API).[4][5] The stereochemistry of the azetidinone ring is crucial for its role in the synthesis of the biologically active Ezetimibe isomer.

PropertyValueReference
CAS Number 191330-56-0
Molecular Formula C₂₄H₁₉F₂NO₃
Molecular Weight 407.41 g/mol
Appearance White to off-white solid powder
Boiling Point 656.1±55.0 °C at 760 mmHg
Density 1.325 g/cm³

Synthesis of this compound and its Conversion to Ezetimibe

The synthesis of Ezetimibe involves a multi-step process where this compound, or a protected form of it, is a critical intermediate. The overall synthetic strategy often involves the formation of the β-lactam ring followed by the introduction and modification of the side chains. The final key step is the stereoselective reduction of the ketone group in this compound to the corresponding hydroxyl group to yield Ezetimibe.

General Synthetic Workflow

Ezetimibe Synthesis Workflow A Starting Materials (e.g., Glutaric anhydride, (S)-4-phenyl-2-oxazolidinone) B Formation of Chiral Intermediate A->B C Condensation and Cyclization B->C D Protected this compound (e.g., (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)- 3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone) C->D E Stereoselective Ketone Reduction D->E F Protected Ezetimibe E->F G Deprotection F->G H Ezetimibe (API) G->H

A generalized workflow for the synthesis of Ezetimibe, highlighting the ketone intermediate.
Experimental Protocol: Stereoselective Reduction of Protected this compound

The enantioselective reduction of the ketone is a pivotal step to ensure the correct stereochemistry of the final Ezetimibe molecule. The Corey-Bakshi-Shibata (CBS) reduction is a commonly employed method.

Materials:

  • (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone (Protected this compound)

  • Tetrahydrofuran (THF), anhydrous

  • (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-C]oxazaborolidine (as a 1 M solution in toluene)

  • Borane (B79455) dimethylsulfide complex (BMS, as a 2M solution in THF)

  • Methanesulfonic acid

  • Methanol (B129727)

  • 1 N Hydrochloric acid

Procedure:

  • In a clean, dry, nitrogen-purged round bottom flask, dissolve the protected this compound (e.g., 5 g, 10.06 mmol) in anhydrous THF (50 ml) at 25-30°C with stirring until complete dissolution.

  • To this solution, add methanesulfonic acid (e.g., 0.02 g, 0.208 mmol) followed by the (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-C]oxazaborolidine solution (e.g., 2.29 ml of 1 M solution in toluene).

  • Cool the reaction mixture to 15-20°C.

  • Slowly add the borane dimethylsulfide complex solution (e.g., 6.0 ml of 2 M solution in THF) over a period of 30 minutes, maintaining the temperature at 15-20°C.

  • Stir the reaction mixture at 15-20°C for 2-3 hours. Monitor the reaction progress by HPLC.

  • Upon completion, quench the reaction by the slow addition of methanol (5 ml) and stir for 15-20 minutes.

  • Add 1 N HCl to adjust the pH and proceed with standard workup procedures (e.g., extraction with an organic solvent, washing with brine, drying, and solvent evaporation) to isolate the protected Ezetimibe.

  • The final deprotection step (e.g., removal of a benzyl (B1604629) group via hydrogenation) yields Ezetimibe.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the determination of Ezetimibe and for the detection and quantification of related impurities, including this compound.

HPLC Method for Impurity Profiling

Chromatographic Conditions:

ParameterConditionReference
Column Zorbax Rx C₈ (250 mm x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase A Acetonitrile: 10 mM Sodium Phosphate buffer pH 7.0 (55:45 v/v)
Mobile Phase B Acetonitrile
Gradient A gradient elution is typically used for separating multiple impurities.
Flow Rate 1.0 - 1.3 mL/min
Column Temp. 35°C
Detection UV at 233 nm or 240 nm
Injection Vol. 10 µL

Analytical Workflow for Ezetimibe Purity Analysis

HPLC Analysis Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting A Weigh Ezetimibe API or Formulation B Dissolve in Diluent (e.g., Methanol or Acetonitrile) A->B D Inject Sample into HPLC System B->D C Prepare Standard Solution of Ezetimibe and Impurities (including this compound) C->D E Chromatographic Separation (C18 column, Gradient Elution) D->E F UV Detection E->F G Integrate Chromatogram Peaks F->G H Identify and Quantify Impurities (compare with standards) G->H I Calculate Purity and Report Results H->I

A typical workflow for the HPLC analysis of Ezetimibe purity.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation of this compound.

TechniqueKey ObservationsReference
¹H NMR The spectrum would show characteristic signals for the aromatic protons of the three phenyl rings, the protons of the azetidinone ring, and the aliphatic protons of the oxopropyl side chain.
¹³C NMR The spectrum would display signals for the carbonyl carbons of the ketone and the β-lactam, as well as the aromatic and aliphatic carbons.
Mass Spec. Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 408.4. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns useful for structural elucidation.
FT-IR The spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenolic group, the C=O stretch of the ketone, the C=O stretch of the β-lactam, and C-F bonds of the fluorophenyl groups.

Biological Role and Mechanism of Action of Parent Compound

This compound is a phase-I metabolite of Ezetimibe. The parent drug, Ezetimibe, functions by inhibiting the absorption of dietary and biliary cholesterol from the small intestine.

Mechanism of Action of Ezetimibe

The primary molecular target of Ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes in the small intestine. By binding to NPC1L1, Ezetimibe blocks the uptake of cholesterol into the enterocytes, thereby reducing the amount of cholesterol delivered to the liver. This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-cholesterol from the bloodstream.

Metabolic Pathway of Ezetimibe

Ezetimibe Metabolism Ezetimibe Ezetimibe Metabolite This compound (Phase-I Metabolite) Ezetimibe->Metabolite Oxidation (<5%) Glucuronide Ezetimibe-Glucuronide (Active Metabolite) Ezetimibe->Glucuronide Glucuronidation (Major Pathway)

Simplified metabolic pathway of Ezetimibe.

While the major metabolic pathway for Ezetimibe is glucuronidation to an active metabolite, a minor pathway involves the oxidation of the benzylic hydroxyl group to form this compound. The pharmacological activity of this compound itself is not as well characterized as that of Ezetimibe and its glucuronide conjugate.

Conclusion

This compound (CAS 191330-56-0) is a crucial chemical entity in the field of pharmaceutical sciences, particularly in the context of the cholesterol-lowering agent Ezetimibe. Its significance lies in its role as a key synthetic intermediate, where its stereoselective reduction is a critical step in obtaining the desired enantiomer of the final drug product. Furthermore, as a metabolite of Ezetimibe, its characterization is important for understanding the overall pharmacokinetic and metabolic profile of the drug. The detailed synthetic and analytical methodologies outlined in this guide provide a valuable resource for professionals involved in the research, development, and quality control of Ezetimibe.

References

The Serendipitous Discovery and Synthetic Keystone: A Technical Guide to Ezetimibe and its Ketone Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Kenilworth, NJ - In the landscape of hypercholesterolemia treatment, the development of Ezetimibe marked a significant departure from the statin-centric approach that had dominated for years. This technical guide delves into the discovery and origin of Ezetimibe and its pivotal synthetic intermediate and metabolite, Ezetimibe ketone. It provides an in-depth look at its mechanism of action, the experimental protocols for its synthesis, and the quantitative data that underpins its clinical efficacy, tailored for researchers, scientists, and drug development professionals.

A Fortuitous Discovery: The Origin of Ezetimibe

The journey to Ezetimibe, marketed as Zetia®, began in the late 1980s and early 1990s at the Schering-Plough Research Institute. Initially, the research team was not seeking a cholesterol absorption inhibitor. Their primary target was the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), which was believed to be crucial for cholesterol absorption in the intestine. The hypothesis was that inhibiting ACAT would block the esterification of cholesterol, thereby preventing its absorption.

However, after synthesizing and testing numerous compounds, the team found that their most potent cholesterol-lowering agents were not, in fact, potent ACAT inhibitors. This serendipitous finding shifted the research focus. Among these compounds, one molecule, which would later be optimized to become Ezetimibe, showed a remarkable ability to inhibit cholesterol absorption through a novel mechanism, independent of ACAT inhibition. This led to the realization that a different, then-unknown target was responsible for its powerful effect. It took several more years of research before the specific molecular target was identified as the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake.

This compound: A Dual Identity as Metabolite and Synthetic Intermediate

This compound, chemically known as (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, holds a crucial dual role in the story of Ezetimibe. It is both a minor Phase I metabolite of the drug and a key intermediate in its chemical synthesis.

Following oral administration, Ezetimibe is rapidly and extensively metabolized, primarily in the small intestine and liver. The major metabolic pathway is a Phase II glucuronidation of the phenolic hydroxyl group, forming ezetimibe-glucuronide.[1] This glucuronide is pharmacologically active and accounts for the vast majority (80-90%) of the total drug detected in plasma.[1][2]

A minor Phase I metabolic pathway involves the oxidation of the secondary alcohol on the hydroxypropyl side chain to form this compound.[3] While present in much lower concentrations than the glucuronide conjugate, its identification was crucial for understanding the complete metabolic profile of the drug.

From a synthetic chemistry perspective, this compound is arguably more significant. Many of the most efficient and scalable synthetic routes to Ezetimibe proceed through the ketone intermediate. The final, critical step in these syntheses is the stereoselective reduction of the ketone to the desired (S)-alcohol, which constitutes the active Ezetimibe molecule.[4] This strategic approach allows for greater control over the stereochemistry of the final product.

Mechanism of Action: Inhibition of NPC1L1-Mediated Cholesterol Transport

Ezetimibe exerts its lipid-lowering effect by selectively inhibiting the absorption of dietary and biliary cholesterol from the small intestine. It localizes at the brush border of the small intestine, where it binds to and inhibits the function of the NPC1L1 protein. This inhibition prevents cholesterol from being taken up into enterocytes, thereby reducing the amount of cholesterol delivered to the liver. The reduced hepatic cholesterol content leads to an upregulation of LDL receptors on hepatocytes, which increases the clearance of LDL cholesterol from the bloodstream.

The signaling and transport pathway for cholesterol absorption and its inhibition by Ezetimibe is visualized below.

Ezetimibe_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Brush Border cluster_intracellular Intracellular Micelle Cholesterol Micelle NPC1L1_open NPC1L1 (Open State) Micelle->NPC1L1_open Cholesterol Binding NPC1L1_bound NPC1L1-Cholesterol Complex NPC1L1_open->NPC1L1_bound Endocytosis Clathrin-Mediated Endocytosis NPC1L1_bound->Endocytosis Internalization Cholesterol_pool Intracellular Cholesterol Pool Endocytosis->Cholesterol_pool Transport Ezetimibe Ezetimibe Ezetimibe->NPC1L1_open Inhibition

Ezetimibe's inhibition of the NPC1L1 cholesterol transporter.

Quantitative Data Summary

The clinical efficacy of Ezetimibe, both as a monotherapy and in combination with statins, has been well-documented in numerous trials. Furthermore, pharmacokinetic studies have quantified the metabolic fate of the drug.

Table 1: Clinical Efficacy of Ezetimibe (10 mg/day)
Treatment ScenarioParameterMean Reduction (%)Citation(s)
Monotherapy LDL Cholesterol13 - 20%
Add-on to Statin Therapy Additional LDL Cholesterol Reduction15 - 24%
IMPROVE-IT Trial (Ezetimibe + Simvastatin) Additional LDL Cholesterol Reduction vs. Simvastatin alone~24%
IMPROVE-IT Trial (Ezetimibe + Simvastatin) Reduction in Cardiovascular Events2.0 percentage points
Table 2: Pharmacokinetic Properties and Metabolite Profile of Ezetimibe
ParameterValueCitation(s)
Time to Peak Plasma Concentration (Tmax) - Ezetimibe 4 - 12 hours
Time to Peak Plasma Concentration (Tmax) - Ezetimibe-Glucuronide 1 - 2 hours
Plasma Protein Binding - Ezetimibe >90%
Plasma Protein Binding - Ezetimibe-Glucuronide 88 - 92%
Elimination Half-life (Ezetimibe & Ezetimibe-Glucuronide) ~22 hours
Relative Plasma Composition - Ezetimibe 10 - 20%
Relative Plasma Composition - Ezetimibe-Glucuronide 80 - 90%
Excretion Route Feces (~78%), Urine (~11%)

Experimental Protocols: Synthesis of Ezetimibe via this compound

The following section outlines a representative, multi-step synthesis of Ezetimibe, which proceeds through the formation of a protected this compound intermediate followed by its stereoselective reduction. This protocol is a composite of methodologies described in the patent literature.

General Synthetic Workflow

The overall strategy involves the construction of the β-lactam ring, followed by the crucial reduction of the ketone to establish the correct stereochemistry of the secondary alcohol.

Ezetimibe_Synthesis A Starting Materials (e.g., Protected Aldehyde & Amide) B Condensation & Cyclization A->B C Protected β-Lactam Intermediate B->C D Side-chain Addition C->D E Protected this compound D->E F Stereoselective Ketone Reduction (e.g., CBS Reduction) E->F G Protected Ezetimibe F->G H Deprotection G->H I Ezetimibe (Final Product) H->I

General synthetic workflow for Ezetimibe production.
Detailed Protocol for Stereoselective Reduction of this compound

This protocol focuses on the critical step of converting the ketone intermediate to Ezetimibe. It is adapted from procedures described for Corey-Bakshi-Shibata (CBS) reduction.

Step: Stereoselective Reduction of (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone to its corresponding (S)-alcohol.

  • Reaction Setup:

    • A dry, inert atmosphere (Nitrogen or Argon) reaction vessel is charged with the protected this compound intermediate (1.0 equivalent).

    • Anhydrous tetrahydrofuran (B95107) (THF) is added as the solvent. The solution is stirred until the ketone is fully dissolved.

    • The solution is cooled to a temperature between 0°C and -20°C using an appropriate cooling bath.

  • Addition of CBS Reagent:

    • (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c]oxazaborolidine ((R)-Me-CBS), typically as a 1 M solution in toluene, is added dropwise to the cooled ketone solution (0.1 to 1.1 equivalents). The mixture is stirred for 10-20 minutes.

  • Addition of Reducing Agent:

    • A borane (B79455) complex, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF complex (BH₃·THF), is added slowly to the reaction mixture, maintaining the low temperature. The rate of addition should be controlled to manage any exotherm.

  • Reaction Monitoring:

    • The reaction is stirred at the low temperature for several hours (typically 2-8 hours).

    • Progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting ketone.

  • Quenching and Workup:

    • Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol.

    • The reaction mixture is then allowed to warm to room temperature.

    • The solvent is removed under reduced pressure (rotary evaporation).

    • The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a mild acid (e.g., 1N HCl), water, and brine.

  • Purification:

    • The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product (protected Ezetimibe) is then purified by column chromatography or recrystallization to yield the stereochemically pure intermediate, ready for the final deprotection step.

Conclusion

The development of Ezetimibe represents a triumph of serendipity and targeted chemical design. Its unique mechanism of action, centered on the inhibition of the NPC1L1 transporter, provided a valuable new tool for managing hypercholesterolemia, especially in combination with statins. The this compound, initially identified as a minor metabolite, proved to be a critical linchpin in the development of efficient, large-scale synthetic processes. Its stereoselective reduction remains a key challenge and a testament to the sophistication of modern pharmaceutical chemistry. This guide provides a foundational understanding of these aspects for professionals dedicated to the ongoing discovery and development of novel therapeutics.

References

The Biological Activity of Ezetimibe Ketone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe (B1671841), a potent cholesterol absorption inhibitor, has become a cornerstone in the management of hypercholesterolemia. Its mechanism of action, centered on the inhibition of the Niemann-Pick C1-like 1 (NPC1L1) protein, is well-established. However, the biological activities of its metabolites, particularly the phase-I metabolite ezetimibe ketone, are less comprehensively understood. This technical guide provides an in-depth exploration of the biological activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to support further research and drug development efforts.

This compound is formed through the oxidation of the secondary alcohol in the C3-propyl chain of ezetimibe. While it is a significant metabolite, its contribution to the overall pharmacological effect of ezetimibe is an area of ongoing investigation. This document consolidates the current knowledge on this compound's interaction with its primary target, NPC1L1, and explores its distinct activities, notably the activation of the Nrf2 antioxidant pathway.

Core Biological Activities

Inhibition of NPC1L1 and Cholesterol Absorption

The primary mechanism of action of ezetimibe is the inhibition of the NPC1L1 protein, a critical transporter for cholesterol and other sterols across the intestinal brush border membrane.[1][2][3] this compound, as a close structural analog and a major metabolite of ezetimibe, is presumed to share this inhibitory activity. However, direct quantitative data on the binding affinity and inhibitory potency of this compound towards NPC1L1 is not extensively available in the public domain.

In contrast, the active glucuronide metabolite of ezetimibe has been shown to have a higher potency in inhibiting cholesterol uptake by NPC1L1 than the parent compound.[4] One study reported an IC50 of 682 nM for ezetimibe-glucuronide (B19564) compared to 3.86 µM for ezetimibe in an in vitro cholesterol uptake assay.[4] While similar direct comparative data for this compound is lacking, its structural similarity to ezetimibe suggests it likely contributes to the overall cholesterol-lowering effect of the parent drug.

Table 1: Comparative in vitro Potency of Ezetimibe and its Glucuronide Metabolite

CompoundTargetAssayIC50Reference
EzetimibeNPC1L1Cholesterol Uptake3.86 µM
Ezetimibe-glucuronideNPC1L1Cholesterol Uptake682 nM
Activation of the Nrf2/HO-1 Antioxidant Pathway

A significant and distinct biological activity of this compound is its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the upregulation of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1).

A recent study demonstrated that this compound, but not the glucuronide metabolite, protects against renal ischemia-reperfusion injury by activating the Nrf2/HO-1 signaling axis. This finding highlights a potentially important therapeutic role for this compound beyond cholesterol metabolism, particularly in conditions associated with oxidative stress. This compound was shown to alleviate H2O2-induced apoptosis and reactive oxygen species (ROS) and upregulate Nrf2 and HO-1 levels in NRK-52E cells.

Table 2: Effect of this compound on Nrf2 Pathway Markers

TreatmentCell LineEffectReference
This compoundNRK-52EUpregulation of Nrf2 and HO-1
This compoundNRK-52EAlleviation of H2O2-induced apoptosis and ROS

Signaling Pathways and Experimental Workflows

Nrf2/HO-1 Signaling Pathway Activation by this compound

This compound has been identified as a potent activator of the Nrf2 antioxidant response pathway. The diagram below illustrates the proposed mechanism.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EZ_Ketone This compound Keap1_Nrf2 Keap1-Nrf2 Complex EZ_Ketone->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1_Nrf2->Keap1 Keap1 degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates transcription Antioxidant_Proteins Antioxidant Proteins HO1->Antioxidant_Proteins Cellular_Protection Cellular Protection (Antioxidant Effects) Antioxidant_Proteins->Cellular_Protection

Caption: Activation of the Nrf2/HO-1 pathway by this compound.

Experimental Workflow for Assessing Cholesterol Uptake Inhibition

The following diagram outlines a general workflow for evaluating the inhibitory effect of this compound on cellular cholesterol uptake.

Cholesterol_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture Caco-2 or NPC1L1-expressing cells seeding Seed cells in 96-well plates cell_culture->seeding pre_incubation Pre-incubate with This compound seeding->pre_incubation add_micelles Add micellar solution with radiolabeled cholesterol pre_incubation->add_micelles cell_lysis Lyse cells add_micelles->cell_lysis quantification Quantify intracellular radiolabeled cholesterol (Scintillation counting) cell_lysis->quantification data_analysis Calculate IC50 quantification->data_analysis

Caption: Workflow for Cholesterol Uptake Inhibition Assay.

Detailed Experimental Protocols

In Vitro Cholesterol Uptake Assay

This protocol is adapted from methods used to evaluate ezetimibe and its analogs and can be applied to assess the activity of this compound.

Objective: To determine the IC50 value of this compound for the inhibition of NPC1L1-mediated cholesterol uptake in a cell-based assay.

Materials:

  • Caco-2 cells or a cell line stably overexpressing human NPC1L1 (e.g., hNPC1L1/MDCKII).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound.

  • [14C]-Cholesterol.

  • Sodium taurocholate.

  • Monoolein.

  • Cell lysis buffer (e.g., 0.1 N NaOH).

  • Scintillation cocktail and counter.

  • 96-well cell culture plates.

Procedure:

  • Cell Culture: Culture Caco-2 or hNPC1L1-expressing cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density that will result in a confluent monolayer at the time of the assay.

  • Preparation of Micellar Solution: Prepare a micellar solution containing sodium taurocholate, monoolein, and [14C]-cholesterol in serum-free DMEM.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the cells and pre-incubate with the different concentrations of this compound for 2 hours at 37°C. Include a vehicle control (e.g., DMSO).

  • Cholesterol Uptake: After pre-incubation, add the [14C]-cholesterol-containing micellar solution to each well and incubate for an additional 2 hours at 37°C.

  • Cell Lysis and Quantification:

    • Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular micelles.

    • Lyse the cells by adding cell lysis buffer to each well.

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration of the cell lysates.

    • Plot the percentage of cholesterol uptake inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a suitable nonlinear regression model.

Nrf2 Activation Assay (Western Blot)

This protocol describes the assessment of Nrf2 activation by this compound by measuring the protein levels of Nrf2 and its downstream target, HO-1.

Objective: To determine if this compound increases the protein expression of Nrf2 and HO-1 in a cellular model of oxidative stress.

Materials:

  • NRK-52E cells (or other relevant cell line).

  • Cell culture medium and supplements.

  • This compound.

  • Hydrogen peroxide (H2O2) to induce oxidative stress.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies: anti-Nrf2, anti-HO-1, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Culture NRK-52E cells to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Induce oxidative stress by treating the cells with H2O2 for a short period (e.g., 1-2 hours). Include untreated and H2O2-only controls.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the expression of Nrf2 and HO-1 to the β-actin loading control.

    • Compare the protein expression levels between the different treatment groups.

Conclusion and Future Directions

This compound, a primary metabolite of ezetimibe, exhibits significant biological activities that contribute to the overall pharmacological profile of the parent drug and may offer therapeutic potential in its own right. While its role as an inhibitor of NPC1L1-mediated cholesterol absorption is inferred from its structural similarity to ezetimibe, a clear quantitative assessment of its potency is a critical knowledge gap that needs to be addressed.

The discovery of this compound as a potent activator of the Nrf2/HO-1 antioxidant pathway opens new avenues for research. This activity, which is not shared by the glucuronide metabolite, suggests a unique role for this compound in protecting against oxidative stress-related pathologies.

Future research should focus on:

  • Quantitative NPC1L1 Inhibition Studies: Direct binding and functional assays are needed to determine the IC50 and Ki values of this compound for NPC1L1 and to directly compare its potency to that of ezetimibe and its glucuronide metabolite.

  • In Vivo Efficacy: Studies in animal models are required to dissect the relative contributions of ezetimibe and its ketone metabolite to the in vivo cholesterol-lowering effects.

  • Exploration of Nrf2-Mediated Effects: Further investigation into the therapeutic potential of this compound's Nrf2-activating properties in various disease models characterized by oxidative stress is warranted.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrated PK/PD models could help to elucidate the clinical relevance of this compound's dual activities.

A deeper understanding of the multifaceted biological activities of this compound will be instrumental for optimizing the therapeutic use of ezetimibe and for the development of novel therapeutics targeting cholesterol metabolism and oxidative stress.

References

An In-depth Technical Guide to the Stereoisomers of Ezetimibe Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezetimibe (B1671841) is a potent cholesterol absorption inhibitor that functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. The stereochemistry of ezetimibe is critical for its pharmacological activity. This technical guide provides a comprehensive overview of the stereoisomers of the key synthetic precursor, ezetimibe ketone. It delves into their synthesis, characterization, and the pivotal role of stereochemistry in the ultimate biological activity of the final ezetimibe drug substance. Detailed experimental protocols for the synthesis and stereoselective reduction of this compound are provided, along with a summary of the known physicochemical and pharmacological properties of its stereoisomers. Furthermore, the mechanism of action of the active ezetimibe stereoisomer at the molecular level, involving the inhibition of NPC1L1-mediated cholesterol uptake, is illustrated.

Introduction

Ezetimibe, chemically known as (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, is a first-in-class cholesterol absorption inhibitor.[1] Its mechanism of action involves the inhibition of the NPC1L1 protein, a critical transporter for intestinal cholesterol and phytosterol absorption.[2] The ezetimibe molecule possesses three chiral centers, giving rise to eight possible stereoisomers. It is well-established that only the (3R,4S,3'S)-stereoisomer exhibits the desired pharmacological activity, highlighting the profound impact of stereochemistry on its therapeutic efficacy.[3][4]

A key intermediate in the synthesis of ezetimibe is (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, commonly referred to as "this compound."[5] The stereochemical integrity of the final ezetimibe product is largely determined by the stereoselective reduction of the ketone moiety in this precursor. Consequently, the synthesis and characterization of the stereoisomers of this compound are of paramount importance for the development of a robust and efficient manufacturing process for ezetimibe and for ensuring the purity and safety of the final drug product. This guide will explore the synthesis, properties, and biological significance of these stereoisomers.

Stereoisomers of this compound

The primary this compound precursor, (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, has two chiral centers on the azetidinone ring (C3 and C4). The stereoselective synthesis of this specific diastereomer is a critical aspect of the overall synthesis of ezetimibe. Impurities can arise from the formation of other diastereomers, such as the (3S,4R), (3R,4R), and (3S,4S) isomers. The subsequent reduction of the ketone group introduces a third chiral center, leading to the final ezetimibe stereoisomers.

Physicochemical Properties

While comprehensive comparative data for all stereoisomers of this compound is not extensively published in a single source, the following table summarizes available information for the key ketone precursor and the final ezetimibe stereoisomers. It is important to note that the properties of the ketone stereoisomers will differ, influencing their chromatographic behavior and making their separation and characterization crucial for quality control.

CompoundStereochemistryMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Optical Rotation [α]D
This compound(3R,4S)C₂₄H₁₉F₂NO₃407.41Not widely reportedNot widely reported
Ezetimibe(3R,4S,3'S)C₂₄H₂₁F₂NO₃409.43163-33.9° (c=3, MeOH)
ent-Ezetimibe(3S,4R,3'R)C₂₄H₂₁F₂NO₃409.43Not reportedNot reported
Ezetimibe (RRS)-Isomer(3R,4S,3'R)C₂₄H₂₁F₂NO₃409.43Not reportedNot reported
Ezetimibe (RSR)-Isomer(3R,4R,3'S)C₂₄H₂₁F₂NO₃409.43Not reportedNot reported
Ezetimibe (RRR)-Isomer(3R,4R,3'R)C₂₄H₂₁F₂NO₃409.43Not reportedNot reported
Ezetimibe (SSS)-Isomer(3S,4S,3'S)C₂₄H₂₁F₂NO₃409.43Not reportedNot reported
Pharmacological Activity

The biological activity of ezetimibe is highly stereospecific. The desired (3R,4S,3'S)-isomer is a potent inhibitor of cholesterol absorption. Other stereoisomers are reported to have significantly lower or no activity. The following table includes IC₅₀ and Kᵢ values for ezetimibe and its active metabolite, ezetimibe-glucuronide, which demonstrate their high affinity for the NPC1L1 protein. While specific inhibitory data for the various stereoisomers of this compound itself are not available, it is understood that the stereochemistry of the final alcohol is the primary determinant of activity.

CompoundTargetSpeciesAssayIC₅₀ (nM)Kᵢ (nM)
EzetimibeNPC1L1-In vitro cholesterol uptake3860-
Ezetimibe-glucuronideNPC1L1-In vitro cholesterol uptake682-
Ezetimibe-glucuronideNPC1L1HumanRadioligand binding-220
Ezetimibe-glucuronideNPC1L1Rhesus MonkeyRadioligand binding-40
Ezetimibe-glucuronideNPC1L1RatRadioligand binding-540
Ezetimibe-glucuronideNPC1L1MouseRadioligand binding-12000

Experimental Protocols

The following protocols are representative examples of the synthesis and stereoselective reduction of this compound, based on published literature.

Synthesis of (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one (this compound)

The synthesis of this compound is a multi-step process that often involves the stereoselective formation of the β-lactam ring. One common approach involves the reaction of a chiral auxiliary-derived enolate with an imine.

Materials:

  • (S)-3-[5-(4-fluorophenyl)-5-oxopentanoyl]-4-phenyl-1,3-oxazolidin-2-one

  • N-(4-hydroxybenzylidene)-4-fluoroaniline

  • Titanium(IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of (S)-3-[5-(4-fluorophenyl)-5-oxopentanoyl]-4-phenyl-1,3-oxazolidin-2-one in DCM is cooled to -78 °C under a nitrogen atmosphere.

  • TiCl₄ is added dropwise, followed by the dropwise addition of DIPEA. The mixture is stirred for 30 minutes.

  • A solution of N-(4-hydroxybenzylidene)-4-fluoroaniline in DCM is added dropwise.

  • The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

  • The crude product, a mixture of diastereomers, is purified by silica gel column chromatography to isolate the desired (3R,4S)-diastereomer of the protected ketone.

  • The protecting groups are subsequently removed under appropriate conditions to yield the final this compound.

Stereoselective Reduction of this compound

The reduction of the ketone functionality to a hydroxyl group with the correct (S) configuration is a critical step. This can be achieved using chiral reducing agents or enzymatic methods.

Method A: Chemical Reduction using a Chiral Catalyst

Materials:

  • This compound

  • (R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c]oxazaborolidine (Corey-Bakshi-Shibata catalyst)

  • Borane-dimethyl sulfide (B99878) complex (BMS)

  • Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • This compound is dissolved in anhydrous THF under a nitrogen atmosphere.

  • A solution of the (R)-CBS catalyst in THF is added.

  • The mixture is cooled to 0 °C, and BMS is added dropwise.

  • The reaction is stirred at 0 °C for 2-4 hours, with progress monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched by the slow addition of methanol.

  • The mixture is then acidified with 1N HCl and extracted with ethyl acetate.

  • The combined organic extracts are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield the desired (3R,4S,3'S)-ezetimibe.

Method B: Enzymatic Reduction

Materials:

  • This compound

  • Ketoreductase enzyme

  • NAD(P)H cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol)

  • Ethyl acetate

Procedure:

  • A buffered solution containing the ketoreductase, NADPH, and the cofactor regeneration system is prepared.

  • This compound, dissolved in a minimal amount of a water-miscible organic co-solvent, is added to the enzyme solution.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • The reaction progress is monitored by HPLC.

  • Once the reaction is complete, the product is extracted with ethyl acetate.

  • The organic layer is separated, dried, and concentrated to yield the crude ezetimibe.

  • Purification is performed by recrystallization or chromatography.

Mechanism of Action and Signaling Pathway

The therapeutic effect of the active stereoisomer of ezetimibe is achieved through the inhibition of cholesterol absorption in the small intestine. This process is mediated by the NPC1L1 protein, which is located on the apical membrane of enterocytes.

The following diagram illustrates the proposed mechanism of NPC1L1-mediated cholesterol uptake and its inhibition by ezetimibe.

NPC1L1_Pathway cluster_lumen Intestinal Lumen cluster_membrane Enterocyte Brush Border Membrane cluster_cytoplasm Enterocyte Cytoplasm Micellar Cholesterol Micellar Cholesterol NPC1L1_open NPC1L1 (Open State) Micellar Cholesterol->NPC1L1_open Binding NPC1L1_closed NPC1L1 (Closed State) + Cholesterol NPC1L1_open->NPC1L1_closed Conformational Change Clathrin Clathrin/AP2 NPC1L1_closed->Clathrin Recruitment EndocyticVesicle Endocytic Vesicle Clathrin->EndocyticVesicle Internalization ERC Endocytic Recycling Compartment (ERC) EndocyticVesicle->ERC Transport ER Endoplasmic Reticulum (ER) ERC->ER Cholesterol Trafficking Chylomicrons Chylomicrons ER->Chylomicrons Esterification & Packaging Lymphatics Lymphatics Chylomicrons->Lymphatics Ezetimibe Ezetimibe Ezetimibe->NPC1L1_closed Inhibition of Internalization

References

Ezetimibe Ketone: An In-Depth Technical Guide to its Formation via Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ezetimibe (B1671841), a potent cholesterol absorption inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. A primary and significant degradation product is the ezetimibe ketone, chemically identified as 1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3-oxopropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone. This technical guide provides a comprehensive overview of the formation pathways of this compound, supported by quantitative data from forced degradation studies. Detailed experimental protocols for stress testing and analytical methods for the identification and quantification of this impurity are also presented. Furthermore, this document includes visual representations of the degradation pathways and experimental workflows to facilitate a deeper understanding of the chemical stability of ezetimibe.

Introduction to Ezetimibe and its Ketone Impurity

Ezetimibe's therapeutic efficacy is intrinsically linked to its chemical structure, which includes a reactive β-lactam ring and hydroxyl group. These functional groups are susceptible to chemical reactions under stress conditions such as acid, base, oxidation, and heat, leading to the formation of degradation products. The this compound impurity is formed through the oxidation of the secondary alcohol on the hydroxypropyl side chain of the ezetimibe molecule. The presence of this and other impurities can impact the safety and efficacy of the drug product, making a thorough understanding of its formation critical for drug development and quality control.

Quantitative Analysis of Ezetimibe Degradation

Forced degradation studies are instrumental in elucidating the degradation pathways of active pharmaceutical ingredients. The following tables summarize the quantitative data from various studies on the degradation of ezetimibe under different stress conditions, with a focus on the conditions leading to the formation of the ketone impurity.

Table 1: Summary of Ezetimibe Degradation under Various Stress Conditions

Stress ConditionReagent/ParametersDurationEzetimibe Degradation (%)Key Degradation Products Identified
Acidic Hydrolysis1.0 M HCl24 hours at 60 °CSignificantImp-A, Imp-C[1]
Basic Hydrolysis0.1 M NaOH18 hours at 60 °CSignificantImp-A, Imp-B, Imp-D[1]
Oxidative3% H₂O₂4 hours at RTNot significantThis compound (keto-acid impurity)[2]
ThermalDry heat48 hours at 105 °CNot significant-[1]
PhotolyticUV light (254 nm)48 hoursNot significant-[1]

Imp-A: 4-(4-fluorobenzoyl)butyric acid, Imp-B: 4-[[(4-fluorophenyl) imino]methyl]- phenol, Imp-C: 1-(4-fluoro-phenyl)-3-[3-(4-fluoro- phenyl)-allyl]-4-(4-hydroxy-phenyl)-azetidin-2-one, Imp-D: 6-(4-fluoro-phenyl)-2-(4-hydroxy-phenyl) -tetrahydropyran-3-carboxylic acid (4-fluoro-phenyl)- amide.

Experimental Protocols

This section details the methodologies for key experiments related to the formation of this compound.

Forced Degradation Studies

Objective: To induce the degradation of ezetimibe under controlled stress conditions to identify potential degradation products, including this compound.

Protocol:

  • Acidic Degradation: Ezetimibe is subjected to 1.0 M HCl at 60°C for 24 hours.

  • Basic Degradation: Ezetimibe is treated with 0.1 M NaOH at 60°C for 18 hours.

  • Oxidative Degradation: Ezetimibe is exposed to 3% hydrogen peroxide at room temperature for 4 hours.

  • Thermal Degradation: Ezetimibe is kept under dry heat conditions at 105°C for 48 hours.

  • Photolytic Degradation: Ezetimibe is exposed to UV light at 254 nm for 48 hours.

Following exposure, the samples are diluted and analyzed by a stability-indicating analytical method.

Synthesis of this compound Impurity

Objective: To synthesize the this compound impurity for use as a reference standard in analytical methods.

Protocol: Ezetimibe is dissolved in a suitable solvent (e.g., ethyl acetate, dichloromethane, methanol, tetrahydrofuran, or N,N-dimethylformamide) and reacted with an oxidizing agent. The reaction mixture is refluxed for 2-10 hours. After the reaction, the mixture is post-treated to obtain the high-purity keto-acid impurity.

Analytical Method for Quantification

Objective: To develop and validate a stability-indicating UPLC method for the simultaneous determination of ezetimibe and its degradation products.

Chromatographic Conditions:

  • Column: Waters Acquity HSST3 C18 (50 × 2.1 mm, 1.7 μm)

  • Mobile Phase: Gradient elution with a suitable buffer and organic solvent system.

  • Flow Rate: Optimized for separation.

  • Detection: PDA detector at 230 nm.

  • Column Temperature: Maintained at a constant temperature.

Validation: The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Ezetimibe_Degradation_to_Ketone Ezetimibe Ezetimibe C24H21F2NO3 Ezetimibe_Ketone This compound (1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3-oxopropyl] -4(S)-(4-hydroxyphenyl)-2-azetidinone) Ezetimibe->Ezetimibe_Ketone Oxidation (e.g., H₂O₂)

Caption: Formation of this compound via Oxidation.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic (NaOH) Base->Stressed_Samples Oxidative Oxidative (H₂O₂) Oxidative->Stressed_Samples Thermal Thermal (Heat) Thermal->Stressed_Samples Photolytic Photolytic (UV Light) Photolytic->Stressed_Samples Ezetimibe_API Ezetimibe API Ezetimibe_API->Acid Expose to Ezetimibe_API->Base Expose to Ezetimibe_API->Oxidative Expose to Ezetimibe_API->Thermal Expose to Ezetimibe_API->Photolytic Expose to Analysis UPLC Analysis Stressed_Samples->Analysis Identification Degradant Identification (LC-MS/MS) Analysis->Identification Quantification Degradant Quantification Analysis->Quantification

Caption: Workflow for Forced Degradation Studies.

Conclusion

The formation of the this compound impurity is a critical degradation pathway for ezetimibe, primarily occurring under oxidative stress. A comprehensive understanding of this pathway, supported by robust analytical methods and thorough forced degradation studies, is essential for ensuring the quality, safety, and efficacy of ezetimibe-containing pharmaceutical products. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and quality assurance. Further investigation into the potential subsequent degradation of the this compound itself may provide an even more complete picture of ezetimibe's stability profile.

References

Methodological & Application

Application Notes & Protocols: Analytical Method Development for Ezetimibe Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe (B1671841) is a lipid-lowering agent that inhibits the intestinal absorption of cholesterol.[1] During the synthesis and storage of ezetimibe, various related substances and impurities can form, one of which is Ezetimibe Ketone. The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. This document provides a detailed application note and protocol for the development and validation of an analytical method for the quantification of this compound.

This compound, also known as (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-2-azetidinone, is a phase-I metabolite and a potential process-related impurity of ezetimibe.[2][3] Its chemical structure is presented below:

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for selecting the appropriate analytical techniques and conditions.

PropertyValueReference
CAS Number 191330-56-0[2][3]
Molecular Formula C₂₄H₁₉F₂NO₃
Molecular Weight 407.41 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Dichloromethane, Chloroform. Poorly soluble in water.

Analytical Method Development Workflow

The development of a robust analytical method for this compound involves a systematic approach, as illustrated in the workflow diagram below.

Analytical_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (as per ICH Q2(R1)) cluster_2 Phase 3: Application Method_Selection Method Selection (e.g., RP-HPLC, UPLC) Column_Screening Column & Stationary Phase Screening (C18, C8, Phenyl) Method_Selection->Column_Screening Mobile_Phase_Optimization Mobile Phase Optimization (Organic ratio, pH, Buffer) Column_Screening->Mobile_Phase_Optimization Detection_Wavelength Detection Wavelength Selection Mobile_Phase_Optimization->Detection_Wavelength Specificity Specificity / Forced Degradation Detection_Wavelength->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability Routine_Analysis Routine Quality Control Analysis Solution_Stability->Routine_Analysis Stability_Studies Stability Studies Routine_Analysis->Stability_Studies

Caption: Workflow for Analytical Method Development and Validation.

Recommended Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for separating ezetimibe and its impurities.

  • Software: Chromatography data acquisition and processing software.

  • Reference Standard: this compound (USP reference standard or a well-characterized in-house standard).

  • Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), and buffers such as phosphate (B84403) or acetate (B1210297) salts.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Program See Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 232 nm or 254 nm
Injection Volume 10 µL

Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
154060
252080
302080
326040
356040
Preparation of Solutions
  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent.

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Standard Working Solution: From the stock solution, prepare a working standard solution of approximately 1 µg/mL by diluting with the diluent.

  • Sample Preparation (Bulk Drug): Accurately weigh about 25 mg of the ezetimibe bulk drug sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute to a suitable concentration for analysis.

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of ezetimibe into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Centrifuge a portion of this solution at 3000 rpm for 10 minutes and use the supernatant for analysis.

Method Validation Protocol

The developed analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from ezetimibe and other potential impurities. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should demonstrate peak purity.
Linearity A minimum of five concentrations covering the expected range. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy Determined by recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): The Relative Standard Deviation (RSD) of six replicate injections should be ≤ 2.0%.- Intermediate Precision (Inter-day): The RSD between results from different days, analysts, or equipment should be ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. The RSD for replicate injections at the LOQ should be ≤ 10%.
Robustness The method's reliability should be assessed by deliberately varying parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.
Solution Stability The stability of standard and sample solutions should be evaluated at room temperature and under refrigerated conditions over a specified period (e.g., 24-48 hours). The change in concentration should be within ± 2.0%.

System Suitability

Before performing any analysis, the chromatographic system must pass the system suitability test.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0 for the this compound peak
Theoretical Plates ≥ 2000 for the this compound peak
Relative Standard Deviation (RSD) ≤ 2.0% for the peak area of six replicate injections of the standard solution

Data Presentation and Reporting

All quantitative data from the method validation should be summarized in clear and concise tables for easy comparison and interpretation. The final report should include the detailed analytical method, validation results, and representative chromatograms.

This comprehensive application note and protocol provides a robust framework for the development and validation of an analytical method for the quantification of this compound. Adherence to these guidelines will ensure the generation of accurate and reliable data for quality control and regulatory submission purposes.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ezetimibe Ketone Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe (B1671841) is a lipid-lowering compound that inhibits the absorption of cholesterol from the small intestine. During its synthesis and storage, various impurities can arise, which may affect the efficacy and safety of the final drug product. One such critical process-related impurity is Ezetimibe Ketone. Regulatory authorities require stringent control over the levels of such impurities. This application note provides a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound in bulk drug substances and pharmaceutical dosage forms.

This method is designed to be stability-indicating, capable of separating the this compound peak from Ezetimibe and other potential degradation products. The protocol herein is described with sufficient detail to be readily implemented in a quality control or research laboratory setting.

Experimental Protocols

Materials and Reagents
  • Standards and Samples:

    • Ezetimibe Reference Standard (USP or equivalent)

    • This compound Impurity Reference Standard

    • Ezetimibe Drug Substance/Product Samples

  • Solvents and Chemicals:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade, obtained from a water purification system)

    • Formic Acid (AR Grade)

    • Perchloric Acid (AR Grade)

    • Ammonium Acetate (AR Grade)

    • Theophylline (Internal Standard, optional)

Instrumentation and Chromatographic Conditions

A gradient HPLC method is employed for the simultaneous separation and quantification of Ezetimibe and this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent with UV/PDA detector
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Gradient elution with: A) 0.05 M Formic Acid in Water B) Acetonitrile C) Methanol
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 250 nm[1][2]
Injection Volume 20 µL
Run Time 45 minutes
Preparation of Solutions

2.3.1. Diluent Preparation: A mixture of Acetonitrile and Water in the ratio of 50:50 (v/v) is used as the diluent.

2.3.2. Standard Stock Solution Preparation:

  • Ezetimibe Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Ezetimibe Reference Standard and transfer it into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then make up the volume with the diluent.

  • This compound Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of this compound Reference Standard and transfer it into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then make up the volume with the diluent.

2.3.3. Standard Solution for Calibration: Prepare a series of calibration standards by diluting the this compound Stock Solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. A typical five-point calibration curve could include concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

2.3.4. Sample Preparation:

  • Drug Substance: Accurately weigh about 25 mg of the Ezetimibe drug substance, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent to obtain a solution having a nominal concentration of 1000 µg/mL of Ezetimibe.

  • Tablet Dosage Form: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Ezetimibe and transfer to a 10 mL volumetric flask. Add about 7 mL of diluent and sonicate for 15 minutes with intermittent shaking. Make up the volume with diluent and mix well. Centrifuge a portion of the solution at 4000 RPM for 10 minutes and use the supernatant for analysis.

Data Presentation

Method Validation Summary

The described HPLC method has been validated according to ICH Q2(R1) guidelines. A summary of the validation parameters is presented below.

ParameterResult
Linearity (µg/mL) 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.02 µg/mL[1]
Limit of Quantification (LOQ) 0.06 µg/mL (based on S/N ratio)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Specificity No interference from blank, placebo, or other related impurities
System Suitability

System suitability parameters are crucial to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%

Visualizations

Experimental Workflow

G Figure 1: HPLC Analysis Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solutions (Ezetimibe & this compound) instrument_setup Instrument Setup & System Suitability Test prep_standard->instrument_setup prep_sample Prepare Sample Solution (Drug Substance/Dosage Form) prep_sample->instrument_setup injection Inject Standards & Samples instrument_setup->injection chromatography Chromatographic Separation (C18 Column, Gradient Elution) injection->chromatography detection UV Detection at 250 nm chromatography->detection peak_integration Peak Integration & Identification detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of This compound calibration->quantification reporting Report Generation quantification->reporting

Caption: HPLC Analysis Workflow for this compound Quantification.

Logical Relationship of Method Development

G Figure 2: Method Development Logic cluster_objective Primary Objective cluster_parameters Key Method Parameters cluster_validation Validation & Application objective Quantify Ezetimibe Ketone Impurity column Column Selection (e.g., C18, C8) objective->column mobile_phase Mobile Phase Optimization objective->mobile_phase detection_wl Wavelength Selection objective->detection_wl flow_rate Flow Rate & Temperature objective->flow_rate validation Method Validation (ICH Guidelines) column->validation mobile_phase->validation detection_wl->validation flow_rate->validation application Routine QC Analysis validation->application

Caption: Logical flow of HPLC method development and validation.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and specific for the quantification of this compound impurity in Ezetimibe bulk drug and its formulations. The method is stability-indicating and can be effectively used for routine quality control analysis and stability studies. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry.

References

Chiral Separation of Ezetimibe and Its Stereoisomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe (B1671841) is a cholesterol absorption inhibitor that features three chiral centers, leading to the possibility of eight stereoisomers.[1] The therapeutic efficacy of Ezetimibe is specific to one stereoisomer, (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one.[2][3] The presence of other stereoisomers, including enantiomers and diastereomers, as well as process-related impurities like the ezetimibe ketone derivative, can affect the quality, safety, and efficacy of the drug product.[1][4] Therefore, robust and reliable analytical methods for the chiral separation of Ezetimibe isomers are crucial for quality control in drug development and manufacturing.

This document provides detailed application notes and protocols for the chiral separation of Ezetimibe isomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Data Presentation: Chromatographic Conditions and Performance

The following tables summarize the experimental conditions for the chiral separation of Ezetimibe isomers by HPLC and SFC, providing a clear comparison of different methods.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Chiral Separation of Ezetimibe Isomers

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase Chiralpak IC (Cellulose tris-(3,5-dichlorophenylcarbamate))Chiral Pak AS-H (Amylose derivative)Chiralpak AS-RHLux 5 µm Cellulose-1 / CHIRALCEL OD-RH
Column Dimensions 250 mm x 4.6 mm250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µmTwo 150 mm x 4.6 mm columns in series
Mobile Phase n-hexane:isopropanol:diethylamine (B46881) (90:10:0.1, v/v/v)n-hexane:ethanol:2-propanol:trifluoroacetic acid (84:12:4:0.1, v/v/v/v)A: Water:Formic acid (100:0.1 v/v)B: Acetonitrile:Formic acid (100:0.1 v/v)Acetonitrile:Water (45:55, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min0.35 mL/min
Temperature 25°CNot Specified35°C5°C
Detection (UV) 256 nm230 nmNot Specified248 nm
Resolution Baseline separation of all stereoisomers.> 2.0 between enantiomers.Baseline separation.Resolution between Ezetimibe and R,R,S-Ezetimibe diastereomer > 1.5.
Reference

Table 2: Supercritical Fluid Chromatography (SFC) Method for Chiral Separation of Ezetimibe Isomers

ParameterMethod 1
Stationary Phase Chiral Cel OD-H
Column Dimensions 250 mm x 30 mm, 5 µm (preparative)
Mobile Phase Supercritical CO2:2-Propanol (85:15)
Flow Rate 100 g/min (preparative)
Back Pressure 180 bar
Detection (UV) 230 nm
Outcome Successful isolation of the (R)-enantiomer with ~98% purity.
Reference

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Ezetimibe Stereoisomers (Normal Phase)

This protocol is based on the method described for the Chiralpak IC column.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Column: Chiralpak IC (250 mm x 4.6 mm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v).

  • Sample Preparation: Dissolve the Ezetimibe sample in the mobile phase to a concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25°C.

    • Set the UV detection wavelength to 256 nm.

  • Injection: Inject an appropriate volume of the sample solution onto the column.

  • Data Analysis: Identify and quantify the stereoisomers based on their retention times. The method should achieve baseline separation of all stereoisomers.

Protocol 2: Chiral SFC Separation for Isolation of Ezetimibe Enantiomers

This protocol is adapted from the preparative SFC method for isolating the (R)-enantiomer of Ezetimibe.

  • Instrumentation: A preparative Supercritical Fluid Chromatography (SFC) system with a UV detector and fraction collector.

  • Chromatographic Column: Chiral Cel OD-H (250 mm x 30 mm, 5 µm).

  • Mobile Phase: Use supercritical CO2 as the primary mobile phase and 2-Propanol as a co-solvent at a ratio of 85:15.

  • Sample Preparation: Prepare a concentrated solution of the Ezetimibe racemic mixture (e.g., 10 mg/mL) in a suitable solvent like ethanol.

  • Chromatographic Conditions:

    • Set the total flow rate to 100 g/min .

    • Maintain the automatic back pressure regulator at 180 bar.

    • Set the UV detection wavelength to 230 nm.

  • Injection and Fraction Collection: Inject the sample solution and collect the fractions corresponding to the separated enantiomers.

  • Post-collection Processing: Distill the collected fractions to remove the solvent and obtain the isolated enantiomer.

Visualizations

The following diagrams illustrate the workflow for chiral separation and the interplay of chromatographic parameters.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Ezetimibe Bulk Drug / Reaction Mixture Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC/SFC System Filtration->Injection Separation Chiral Separation on Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Purity Assessment & Reporting Integration->Report

Caption: Workflow for Chiral Separation of Ezetimibe Isomers.

G cluster_params Chromatographic Parameters cluster_outcome Separation Outcome CSP Chiral Stationary Phase (e.g., Cellulose, Amylose) Resolution Resolution (Rs) CSP->Resolution Selectivity Selectivity (α) CSP->Selectivity MP Mobile Phase Composition (Solvents, Additives) MP->Resolution Retention Retention Time (tR) MP->Retention MP->Selectivity Temp Temperature Temp->Resolution Temp->Retention Flow Flow Rate Flow->Retention AnalysisTime Analysis Time Flow->AnalysisTime

References

Application Notes and Protocol for the Laboratory Synthesis of Ezetimibe Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe (B1671841) is a potent cholesterol absorption inhibitor used in the management of hypercholesterolemia.[1][2] A key intermediate in the total synthesis of Ezetimibe is (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, commonly referred to as Ezetimibe ketone.[3] The synthesis of this ketone intermediate is a critical step that dictates the overall yield and purity of the final active pharmaceutical ingredient. This document provides a detailed protocol for the chemical synthesis of this compound in a laboratory setting, based on established synthetic routes. The protocol outlines the necessary reagents, reaction conditions, and purification methods.

Principle

The synthesis of this compound involves a multi-step process that typically begins with the coupling of a protected β-lactam core with a side chain precursor, followed by reactions to form the ketone functionality. One common strategy involves the reaction of a protected (S)-3-hydroxy-γ-lactone derivative to form a diastereoselective trans-β-lactam.[4] Subsequent steps involve the introduction of the 4-fluorophenylpropanone side chain. Key reactions in various reported syntheses include Wittig reactions, condensation reactions, cyclizations, and selective reductions.[5] The stereochemistry of the final product is crucial and is often controlled through the use of chiral auxiliaries or catalysts.

Experimental Protocol

This protocol describes a representative synthesis of this compound. It is important to note that several variations of this synthesis exist, and the specific conditions and reagents may be optimized for laboratory-specific requirements.

Materials and Reagents:

  • (4S)-3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-1,3-oxazolidin-2-one

  • Titanium tetrachloride (TiCl4)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Tetrabutylammonium (B224687) fluoride (B91410) (TBAF)

  • p-Toluenesulfonic acid (p-TSA)

  • Dichloromethane (CH2Cl2)

  • Toluene

  • Methanol (B129727)

  • Diisopropyl ether

  • Sodium bicarbonate solution

  • Sodium sulfate (B86663)

  • Hydrochloric acid solution (1N)

  • Hydrogen peroxide solution (5%)

  • Sodium chloride solution (10%)

Procedure:

  • Condensation Reaction:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-4-phenyl-2-oxazolidinone and methyl-4-(chloroformyl)butyrate in a suitable solvent like dichloromethane.

    • Cool the reaction mixture to 0-5 °C.

    • Slowly add a solution of a Lewis acid, such as titanium tetrachloride, to the reaction mixture.

    • The reaction is stirred for several hours and monitored by thin-layer chromatography (TLC) until completion.

  • Cyclization to form the β-lactam ring:

    • To the reaction mixture containing the amide product from the previous step, add N,O-bis(trimethylsilyl)acetamide (BSA) and tetrabutylammonium fluoride (TBAF).

    • The mixture is stirred at room temperature to facilitate the cyclization and formation of the protected β-lactam ring.

  • Formation of the Aromatic Ketone:

    • The protected lactam is hydrolyzed to yield a carboxylic acid intermediate.

    • This carboxylic acid is then reacted with p-fluorophenyl magnesium bromide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, and zinc chloride to form the aromatic ketone.

  • Work-up and Purification:

    • Upon completion of the reaction, quench the reaction by adding methanol followed by 1N hydrochloric acid solution.

    • Separate the organic layer and wash it sequentially with a 5% hydrogen peroxide solution, a 5% sodium sulfate solution, and a 10% sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by crystallization from a suitable solvent such as diisopropyl ether. Dry the purified product under vacuum.

Data Presentation

The following table summarizes quantitative data reported in various synthetic routes for key steps leading to or involving this compound.

StepReactantsReagents/CatalystSolventYield (%)Reference
Oxidation of Z-alkene to KetoneZ-alkene precursor--86
Oxidation of E-alkene to KetoneE-alkene precursor--70-80
CBS Reduction of Ketone (from Z-intermediate)This compoundChiral Borane-95
CBS Reduction of Ketone (from E-intermediate)This compoundChiral Borane-42
Intramolecular Ring Formation & DeprotectionIntermediate 16BSA, TBAF, dil. H2SO4-91 (two steps)
Final Product IsolationCrude this compoundDiisopropyl ether-15 g (from 25 g keto compound)

Visualizations

Experimental Workflow for this compound Synthesis

Ezetimibe_Ketone_Synthesis cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product start1 (S)-4-phenyl-2-oxazolidinone step1 Condensation start1->step1 start2 Methyl-4-(chloroformyl)butyrate start2->step1 step2 Cyclization (β-lactam formation) step1->step2 Amide Intermediate step3 Aromatic Ketone Formation step2->step3 Protected β-lactam step4 Work-up & Purification step3->step4 Crude Ketone end_product This compound step4->end_product Purified Product

Caption: A flowchart illustrating the key stages in the laboratory synthesis of this compound.

Signaling Pathway (Mechanism of Action of Ezetimibe)

Ezetimibe_MoA cluster_intestine Intestinal Lumen cluster_enterocyte Enterocyte cholesterol Dietary & Biliary Cholesterol npc1l1 NPC1L1 Protein cholesterol->npc1l1 cholesterol_absorption Cholesterol Absorption npc1l1->cholesterol_absorption chylomicrons Chylomicron Formation cholesterol_absorption->chylomicrons liver Liver bloodstream Bloodstream chylomicrons->bloodstream ezetimibe Ezetimibe ezetimibe->npc1l1 Inhibits ldl_receptor Upregulation of LDL Receptors liver->ldl_receptor bloodstream->liver Reduced Cholesterol Delivery ldl_cholesterol Reduced Plasma LDL Cholesterol ldl_receptor->ldl_cholesterol

Caption: The mechanism of action of Ezetimibe in inhibiting cholesterol absorption.

References

Application Notes and Protocols for Impurity Profiling of Ezetimibe Using Ezetimibe Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe (B1671841) is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. During the synthesis and storage of Ezetimibe, various process-related and degradation impurities can arise, which may affect the efficacy and safety of the drug product. Ezetimibe ketone, chemically known as (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, is a key intermediate in the synthesis of Ezetimibe and can persist as a process-related impurity. It is also a known Phase-I metabolite of Ezetimibe.[1][2] Therefore, the identification and quantification of this compound are critical aspects of impurity profiling for Ezetimibe drug substances and products.

These application notes provide detailed protocols and methodologies for the use of this compound in impurity profiling studies of Ezetimibe, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Regulatory Framework for Impurity Profiling

The ICH Q3A (R2) and Q3B (R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. These guidelines establish thresholds for impurities, which dictate the level of analytical scrutiny required.

Table 1: ICH Thresholds for Impurities in New Drug Substances

Reporting ThresholdIdentification ThresholdQualification Threshold
≥ 0.05%≥ 0.10% or 1.0 mg per day intake (whichever is lower)≥ 0.15% or 1.0 mg per day intake (whichever is lower)

Note: Thresholds may differ based on the maximum daily dose.

This compound in Ezetimibe Synthesis and Degradation

This compound is a crucial intermediate in the synthesis of Ezetimibe. The final step of the synthesis typically involves the stereoselective reduction of the ketone functionality to a hydroxyl group. Incomplete reduction or side reactions can lead to the presence of this compound in the final active pharmaceutical ingredient (API).

While Ezetimibe is reported to be stable under oxidative and thermal stress, degradation has been observed under hydrolytic (acidic and alkaline) and photolytic conditions.[3] Under alkaline conditions, Ezetimibe can undergo degradation, although the primary degradation pathway reported involves recyclization rather than oxidation to the ketone.[4] However, as a known metabolite, the analytical methods developed for its detection are relevant for impurity profiling.

Experimental Protocols

Protocol 1: Quantification of this compound by RP-HPLC-UV

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of this compound in Ezetimibe drug substance.

1. Materials and Reagents:

  • Ezetimibe Reference Standard (RS)

  • This compound Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Ortho-phosphoric acid (AR grade)

  • 0.45 µm membrane filters

2. Chromatographic Conditions:

ParameterCondition
Column Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase 0.02N Ortho-phosphoric acid: Acetonitrile (20:80 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 232 nm
Injection Volume 20 µL
Column Temperature Ambient

3. Preparation of Solutions:

  • Diluent: Mobile Phase

  • Standard Stock Solution (Ezetimibe): Accurately weigh and dissolve 10 mg of Ezetimibe RS in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve 10 mg of this compound RS in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Spiked Standard Solution: Prepare a solution containing Ezetimibe at a working concentration (e.g., 50 µg/mL) and spike with this compound at various levels corresponding to the reporting, identification, and qualification thresholds (e.g., 0.05%, 0.1%, 0.15% of the Ezetimibe concentration).

  • Sample Solution: Accurately weigh and dissolve 10 mg of the Ezetimibe drug substance sample in 100 mL of diluent.

4. System Suitability: Inject the spiked standard solution and verify that the system suitability parameters (e.g., resolution between Ezetimibe and this compound, tailing factor, and theoretical plates) meet the predefined acceptance criteria.

5. Analysis: Inject the blank (diluent), standard solutions, and sample solution into the chromatograph. Record the chromatograms and calculate the amount of this compound in the sample using the peak area response from the standard.

6. Data Presentation:

Table 2: Illustrative Quantitative Data for this compound in Ezetimibe Batches

Batch No.This compound (%)RRT
Batch A0.081.45
Batch B0.121.45
Batch C< 0.05-

RRT: Relative Retention Time with respect to Ezetimibe

Protocol 2: Forced Degradation Study of Ezetimibe

This protocol outlines the procedure for conducting forced degradation studies on Ezetimibe to identify potential degradation products, including this compound.

1. Sample Preparation: Prepare a stock solution of Ezetimibe in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 48 hours.

3. Analysis: Dilute the stressed samples to a suitable concentration and analyze using a stability-indicating HPLC method, such as the one described in Protocol 1 or a more advanced UPLC-MS/MS method for identification of unknown degradants.

4. Data Presentation:

Table 3: Illustrative Forced Degradation Results for Ezetimibe

Stress Condition% Degradation of Ezetimibe% this compound Formed
Acidic (1N HCl, 80°C, 2h)10.71Not Detected
Alkaline (1N NaOH, 80°C, 2h)1.06Not Detected
Oxidative (30% H₂O₂, RT, 24h)1.37< 0.1%
Thermal (105°C, 48h)8.25Not Detected
Photolytic (UV 254nm, 48h)2.49Not Detected

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting prep_sample Prepare Ezetimibe Sample Solution hplc_setup HPLC System Setup (Protocol 1) prep_sample->hplc_setup prep_std Prepare this compound Standard prep_std->hplc_setup prep_spiked Prepare Spiked Standard system_suitability System Suitability Test prep_spiked->system_suitability hplc_setup->system_suitability analysis Inject Samples and Standards system_suitability->analysis If Pass peak_integration Peak Integration and Identification analysis->peak_integration quantification Quantification of this compound peak_integration->quantification reporting Report Results and Compare to Thresholds quantification->reporting

Caption: Workflow for the quantification of this compound impurity.

degradation_pathway Ezetimibe Ezetimibe Stress Forced Degradation (e.g., Hydrolysis, Oxidation) Ezetimibe->Stress Ketone This compound (Process Impurity) Degradants Other Degradation Products Synthesis Synthesis (Incomplete Reduction) Synthesis->Ezetimibe Synthesis->Ketone Stress->Degradants

Caption: Logical relationship of this compound as a process-related impurity.

Conclusion

The effective monitoring and control of impurities are paramount in ensuring the quality, safety, and efficacy of pharmaceutical products. This compound, being a key intermediate and potential impurity in Ezetimibe, requires robust analytical methods for its detection and quantification. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to establish a sound impurity profiling strategy for Ezetimibe, aligning with global regulatory expectations. The use of validated, stability-indicating methods is crucial for accurately assessing the purity of Ezetimibe and ensuring patient safety.

References

Application Notes and Protocols for the Quantification of Ezetimibe Ketone in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ezetimibe (B1671841) is a lipid-lowering compound that selectively inhibits the intestinal absorption of cholesterol and related phytosterols.[1][2][3] Ezetimibe ketone is a significant impurity and a phase-I metabolite of Ezetimibe.[4][5] Its quantification in pharmaceutical formulations is crucial for quality control and stability studies. These application notes provide detailed protocols for the determination of this compound using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), methods commonly employed for their sensitivity and specificity.

Experimental Protocols

Two primary chromatographic methods are detailed below for the quantification of this compound. Method 1 outlines a High-Performance Liquid Chromatography (HPLC) approach, while Method 2 describes an Ultra-Performance Liquid Chromatography (UPLC) method, which offers faster analysis times.

Method 1: High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established stability-indicating HPLC methods for Ezetimibe and its related substances.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., Zorbax SB C18, 250mm x 4.6mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common composition is a phosphate (B84403) buffer and acetonitrile (B52724). For example, a mixture of 0.02 M phosphate buffer (pH adjusted to 3.2) and acetonitrile in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

2. Preparation of Solutions:

  • Diluent: A mixture of the mobile phase components, for instance, 0.02 M phosphate buffer (pH 3.2) and acetonitrile (40:60, v/v).

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Standard Solutions: Prepare a series of dilutions from the standard stock solution to create calibration standards of varying concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

    • Accurately weigh a portion of the powder equivalent to a specific amount of Ezetimibe (e.g., 10 mg).

    • Transfer the powder to a volumetric flask and add the diluent.

    • Sonicate for approximately 10-15 minutes to ensure complete dissolution of the analyte.

    • Dilute to the mark with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to construct a calibration curve.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram based on the retention time of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Method 2: Ultra-Performance Liquid Chromatography (UPLC)

This method provides a more rapid analysis suitable for high-throughput screening and is based on stability-indicating UPLC methods.

1. Instrumentation and Chromatographic Conditions:

  • UPLC System: A UPLC system with a photodiode array (PDA) or UV detector.

  • Column: A sub-2 µm particle size column (e.g., Kromasil Eternity C18 UHPLC column, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase: A gradient elution using a buffer and an organic solvent is often employed. For example, a gradient of 0.01 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.7) and acetonitrile.

  • Flow Rate: 0.2 - 0.35 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

2. Preparation of Solutions:

  • Diluent: A mixture of the mobile phase components.

  • Standard and Sample Preparation: Follow the same procedures as described in the HPLC method, adjusting the concentrations as needed for the sensitivity of the UPLC system.

3. Analytical Procedure:

  • Equilibrate the UPLC system with the initial mobile phase conditions.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solution.

  • Identify and quantify the this compound peak using the retention time and the calibration curve.

Data Presentation

The following tables summarize typical quantitative data obtained from the validation of analytical methods for Ezetimibe and its related substances, including this compound.

Table 1: Summary of Chromatographic Conditions and Performance

ParameterHPLC MethodUPLC Method
Column C18 (250mm x 4.6mm, 5µm)C18 (50mm x 2.1mm, 2.5µm)
Mobile Phase Phosphate Buffer:AcetonitrileAmmonium Acetate:Acetonitrile
Flow Rate 1.0 mL/min0.35 mL/min
Detection 238 nm235 nm
Retention Time Analyte dependentAnalyte dependent

Table 2: Method Validation Parameters

ParameterTypical Performance Data
Linearity (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantification (LOQ) ~0.06 µg/mL

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Reference Standard Diluent Diluent Standard->Diluent Dissolve & Dilute Tablets Pharmaceutical Tablets Tablets->Diluent Extract & Filter HPLC_UPLC HPLC / UPLC System Diluent->HPLC_UPLC Inject Detector UV/PDA Detector HPLC_UPLC->Detector Elution Calibration Calibration Curve Detector->Calibration Peak Area/Height Quantification Quantification Calibration->Quantification Calculate Concentration

Caption: General workflow for the quantification of this compound.

logical_relationship Ezetimibe_API Ezetimibe (API) Ezetimibe_Ketone This compound Ezetimibe_API->Ezetimibe_Ketone Degradation/ Metabolism Other_Impurities Other Related Substances Ezetimibe_API->Other_Impurities Synthesis/ Degradation Analytical_Method Analytical Method (HPLC/UPLC) Ezetimibe_API->Analytical_Method Target Analyte Excipients Excipients Ezetimibe_Ketone->Analytical_Method Target Analyte Other_Impurities->Analytical_Method Interference Check

Caption: Relationship between Ezetimibe, its impurities, and the analytical method.

References

Ezetimibe Ketone: A Biomarker for Ezetimibe Metabolism - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe (B1671841) is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. Its metabolic pathway is crucial for understanding its efficacy and safety profile. Following oral administration, ezetimibe is rapidly and extensively metabolized in the intestinal wall and liver. The primary metabolic route is glucuronidation to form ezetimibe-glucuronide, a pharmacologically active metabolite. A minor but important pathway involves oxidation to form ezetimibe ketone (EZM-K), a phase-I metabolite. This document provides detailed application notes and protocols for the use of this compound as a biomarker for ezetimibe metabolism, including its quantification in biological matrices.

Ezetimibe Metabolic Pathway

Ezetimibe undergoes both phase I and phase II metabolism. The predominant pathway is the phase II glucuronidation of the phenolic hydroxyl group, primarily mediated by UDP-glucuronosyltransferases (UGTs) UGT1A1, UGT1A3, and UGT2B15, to form the active metabolite, ezetimibe-glucuronide. A smaller fraction of ezetimibe undergoes phase I oxidation to form this compound. Both ezetimibe and this compound can then be further metabolized via glucuronidation.

Ezetimibe_Metabolism Ezetimibe Ezetimibe Ezetimibe_Glucuronide Ezetimibe-Glucuronide (Active Metabolite) Ezetimibe->Ezetimibe_Glucuronide Glucuronidation (Major Pathway) UGT1A1, UGT1A3, UGT2B15 Ezetimibe_Ketone This compound (Phase I Metabolite) Ezetimibe->Ezetimibe_Ketone Oxidation (Minor Pathway) Ezetimibe_Ketone_Glucuronide This compound Glucuronide Ezetimibe_Ketone->Ezetimibe_Ketone_Glucuronide Glucuronidation

Figure 1: Metabolic pathway of Ezetimibe.

Quantitative Data Summary

The table below summarizes the key pharmacokinetic parameters of ezetimibe and its major metabolite, ezetimibe-glucuronide, in healthy human subjects following a single oral 10 mg dose. While this compound is a known metabolite, detailed pharmacokinetic data in humans is not extensively reported in the literature.

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Ezetimibe 3.4 - 5.5[1]4 - 12[1]58.49 ± 25.76[2]~22[1]
Ezetimibe-Glucuronide 45 - 71[1]1 - 2643.34 ± 400.77 (Total Ezetimibe)~22
This compound Data not availableData not availableData not availableData not available

Note: Total ezetimibe refers to the sum of ezetimibe and ezetimibe-glucuronide.

Experimental Protocols

Protocol 1: Simultaneous Quantification of Ezetimibe and this compound in Human Plasma by LC-MS/MS

This protocol describes a sensitive and specific method for the simultaneous determination of ezetimibe and its phase-I metabolite, this compound, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of internal standard working solution (e.g., Ezetimibe-d4).

  • Vortex for 30 seconds.

  • Add 3 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu HPLC system or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000) with an electrospray ionization (ESI) source.

  • Analytical Column: Reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic elution).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Negative ESI.

  • MRM Transitions:

    • Ezetimibe: m/z 408.4 → 271.0

    • This compound: (Requires optimization, but a potential transition could be derived from its molecular weight of 407.4 g/mol ).

    • Internal Standard (Ezetimibe-d4): m/z 412.1 → 275.1

3. Method Validation

The method should be validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Report Results Quantify->Report

References

Spectroscopic Characterization of Ezetimibe Ketone: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezetimibe Ketone is a key process-related impurity and metabolite of Ezetimibe, a lipid-lowering agent.[1][2] Its identification and characterization are crucial for ensuring the quality and safety of the active pharmaceutical ingredient (API). This application note provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and expected data are presented to facilitate its identification and quantification in pharmaceutical samples.

Chemical Structure and Properties

This compound, chemically known as (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, is a derivative of Ezetimibe where the secondary alcohol in the side chain is oxidized to a ketone.[3]

Table 1: Chemical Properties of this compound

PropertyValueReference
IUPAC Name(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one[3]
Molecular FormulaC₂₄H₁₉F₂NO₃[4]
Molecular Weight407.41 g/mol
Exact Mass407.133301 Da
CAS Number191330-56-0

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals corresponding to its unique structure.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.5s1HAr-OH
~7.9m2HAr-H (ketone side)
~7.3-7.0m8HAr-H
~6.8m2HAr-H (phenol side)
~4.8d1HCH (azetidinone)
~3.2t2H-CH₂-C=O
~3.1m1HCH (azetidinone)
~2.2m2H-CH₂-

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~198C=O (ketone)
~168C=O (β-lactam)
~164 (d)C-F
~158C-OH
~137-115Aromatic Carbons
~61CH (azetidinone)
~60CH (azetidinone)
~40-CH₂-C=O
~25-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3400O-H (Phenol)
~1750C=O (β-lactam)
~1680C=O (Aryl ketone)
~1600, ~1510C=C (Aromatic)
~1220C-F
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zIon
408.1[M+H]⁺
430.1[M+Na]⁺
406.1[M-H]⁻

Experimental Protocols

The following are general protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the this compound powder directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.

  • HPLC-MS Analysis:

    • Inject the sample into the HPLC system.

    • Use a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

    • Set the ESI source to either positive or negative ion mode.

    • Acquire mass spectra over a mass range that includes the expected molecular ion (e.g., m/z 100-600).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to support structural elucidation.

Visualizations

G Experimental Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation Sample This compound Sample NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR (ATR) Sample->IR MS LC-MS (ESI) Sample->MS Process Data Processing NMR->Process IR->Process MS->Process Structure Structural Elucidation Process->Structure

Caption: Workflow for Spectroscopic Analysis

G Chemical Structure of this compound with Key Functional Groups cluster_structure cluster_labels structure A Aryl Ketone (C=O) B β-Lactam (Amide C=O) C Phenol (Ar-OH) D Fluorophenyl Groups

Caption: Key Functional Groups of this compound

References

Troubleshooting & Optimization

Ezetimibe Ketone HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Ezetimibe ketone, with a specific focus on addressing peak tailing.

Troubleshooting Guide: this compound Peak Tailing

This guide is designed to help researchers and analysts identify and resolve issues with peak tailing in the HPLC analysis of this compound.

Question: Why is my this compound peak tailing?

Answer: Peak tailing for this compound in reversed-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system. The most common causes include:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with polar functional groups on the this compound molecule, leading to tailing.[1][2][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte or the stationary phase, causing peak asymmetry.[2]

  • Column Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks.

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and peak tailing. This can include a poorly packed bed or a partially blocked inlet frit.

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing can increase dispersion and contribute to peak tailing.

Question: How can I reduce peak tailing caused by silanol interactions?

Answer: To minimize peak tailing due to silanol interactions with this compound, consider the following strategies:

  • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or similar reversed-phase column. End-capping blocks the residual silanol groups, reducing their availability for secondary interactions.

  • Adjust Mobile Phase pH: Operating at a lower pH (around 2-3) can suppress the ionization of silanol groups, thereby minimizing their interaction with the analyte. However, always ensure the column is stable at the chosen pH.

  • Use a Buffer: Incorporating a buffer, such as a phosphate (B84403) buffer, into the mobile phase can help maintain a consistent pH and mask the effects of residual silanols. For Ezetimibe analysis, replacing water with a 10 mM potassium dihydrogen phosphate buffer has been shown to reduce tailing.

  • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active silanol sites.

Question: What is the optimal mobile phase composition to prevent this compound peak tailing?

Answer: The ideal mobile phase will depend on the specific column and instrument being used. However, a good starting point for the analysis of Ezetimibe and its metabolites, including this compound, is a gradient elution using a mixture of an acidic aqueous phase and an organic solvent.

One published method for the concurrent determination of Ezetimibe and its metabolites utilizes a gradient elution with 0.05 M formic acid in water, acetonitrile (B52724), and methanol. Another study on Ezetimibe found that a mobile phase of acetonitrile and 10 mM sodium dihydrogen phosphate buffer at pH 7.0 (55:45 v/v) resolved peak tailing issues that were present with a simple acetonitrile/water mobile phase.

Experimenting with the organic modifier (acetonitrile vs. methanol) and the buffer concentration and pH is recommended to achieve optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable peak tailing factor?

A1: An ideal chromatographic peak is symmetrical, with a tailing factor (Tf) of 1.0. For most applications, a tailing factor between 0.9 and 1.2 is considered excellent. However, for many assays, a tailing factor of up to 1.5 may be acceptable.

Q2: Can the sample solvent affect the peak shape of this compound?

A2: Yes, the solvent used to dissolve the this compound sample can significantly impact peak shape. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting. It is best to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

Q3: How do I know if my column is the cause of the peak tailing?

A3: If all peaks in the chromatogram exhibit tailing, it could indicate a physical problem with the column, such as a void at the inlet or a blocked frit. You can try reversing and flushing the column (if the manufacturer's instructions permit) to dislodge any blockage. If the problem persists, replacing the column with a new one of the same type is a definitive way to check if the column is the issue.

Q4: Could my HPLC system be causing the peak tailing?

A4: Yes, issues within the HPLC system can contribute to peak tailing. This is often referred to as extra-column band broadening. Potential causes include using tubing with a large internal diameter or excessive length, or having loose fittings. Ensure all connections are secure and use tubing with the appropriate internal diameter for your system.

Quantitative Data Summary

The following table summarizes typical HPLC parameters that can be optimized to mitigate peak tailing for this compound analysis, based on published methods for Ezetimibe and related compounds.

ParameterRecommended Range/ValueRationale for Peak Shape Improvement
Mobile Phase pH 2.5 - 7.0Suppresses silanol ionization at low pH; maintains consistent analyte ionization.
Buffer Concentration 10 - 25 mMMasks residual silanol groups and maintains a stable pH.
Organic Modifier Acetonitrile or MethanolThe choice of solvent can influence selectivity and peak shape.
Column Type High-purity, end-capped C18Minimizes the number of available silanol groups for secondary interactions.
Injection Volume 5 - 20 µLPrevents column overload, which can cause peak broadening and tailing.
Flow Rate 1.0 mL/minA typical analytical flow rate; ensure it is appropriate for the column dimensions.

Experimental Protocol: HPLC Method for this compound

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and column used.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), end-capped.

    • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: Start with a suitable ratio of Mobile Phase A to B and gradually increase the proportion of Mobile Phase B over the run to elute the analyte. A starting point could be 70:30 (A:B) moving to 30:70 (A:B) over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 232 nm (based on Ezetimibe's absorbance maximum).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition to a known concentration (e.g., 10 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram and evaluate the peak shape of this compound.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_all_peaks Does the tailing affect all peaks? start->check_all_peaks system_issue Potential Systemic Issue check_all_peaks->system_issue Yes chemical_issue Potential Chemical Interaction check_all_peaks->chemical_issue No all_peaks_tail Yes check_column Check for Column Void/ Blocked Frit system_issue->check_column check_fittings Inspect Tubing and Fittings for leaks or dead volume check_column->check_fittings resolution Peak Shape Improved check_fittings->resolution one_peak_tails No check_overload Is the sample concentration too high? (Column Overload) chemical_issue->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_mobile_phase Optimize Mobile Phase check_overload->check_mobile_phase No overload_yes Yes dilute_sample->resolution overload_no No adjust_ph Adjust pH (e.g., to pH 2.5-3.0) check_mobile_phase->adjust_ph add_buffer Incorporate a Buffer (e.g., 10mM Phosphate) adjust_ph->add_buffer add_buffer->resolution

Caption: Troubleshooting workflow for this compound HPLC peak tailing.

Silanol_Interaction cluster_column Silica Stationary Phase silanol Si-OH (Residual Silanol Group) stationary_phase C18 Chains ezetimibe_ketone This compound (with polar groups) interaction Secondary Interaction (Hydrogen Bonding) ezetimibe_ketone->interaction interaction->silanol result -> Peak Tailing

Caption: Diagram illustrating secondary interactions causing peak tailing.

References

Technical Support Center: Chiral Resolution of Ezetimibe Ketone Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the chromatographic resolution of Ezetimibe (B1671841) ketone stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What is Ezetimibe ketone and why is its stereoisomeric resolution important?

A1: this compound is a phase-I metabolite and a process-related impurity of Ezetimibe, a cholesterol absorption inhibitor.[1] Like Ezetimibe, its ketone derivative possesses chiral centers, leading to the existence of multiple stereoisomers. The stereochemical configuration of a drug molecule can significantly impact its pharmacological activity and safety profile. Therefore, resolving and quantifying the individual stereoisomers of this compound is crucial for ensuring the quality, efficacy, and safety of Ezetimibe drug products.

Q2: Which type of chromatography is most suitable for separating this compound stereoisomers?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for the enantioselective separation of Ezetimibe and its stereoisomeric impurities, including the ketone derivative.[2][3] Both normal-phase and reversed-phase chiral HPLC methods have been successfully developed. Supercritical Fluid Chromatography (SFC) has also been utilized for the separation of Ezetimibe enantiomers and could be a viable alternative.[4]

Q3: What are the recommended chiral stationary phases (CSPs) for this separation?

A3: Polysaccharide-based CSPs are highly effective for the resolution of Ezetimibe and its related compounds. Commonly used and successful columns include:

  • Chiralpak® IC: A cellulose (B213188) tris(3,5-dichlorophenylcarbamate) immobilized phase.[2]

  • Chiralpak® AS-H and AS-RH: Amylose tris((S)-α-methylbenzylcarbamate) coated on a silica (B1680970) gel matrix, for normal and reversed-phase respectively.

  • Lux® Cellulose-1: A cellulose tris(3,5-dimethylphenylcarbamate) based CSP.

  • Chiralcel® OD-RH: A cellulose tris(3,5-dimethylphenylcarbamate) based CSP for reversed-phase.

The selection of the CSP will depend on the specific stereoisomers being separated and the desired chromatographic conditions (normal-phase vs. reversed-phase).

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound stereoisomers.

Problem Potential Cause(s) Troubleshooting Steps
Poor Resolution (Rs < 1.5) Inappropriate chiral stationary phase (CSP).Screen different polysaccharide-based CSPs (e.g., Chiralpak IC, Chiralpak AS-H, Lux Cellulose-1).
Suboptimal mobile phase composition.Normal-Phase: Adjust the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol, ethanol). Introduce a basic or acidic additive (e.g., diethylamine, trifluoroacetic acid) at low concentrations (0.1%) to improve peak shape and selectivity.
Reversed-Phase: Modify the ratio of the aqueous phase to the organic modifier (e.g., acetonitrile, methanol). The addition of an acid, like formic acid, can enhance resolution.
Inadequate temperature control.Optimize the column temperature. Lower temperatures often improve resolution for enantiomeric separations.
Flow rate is too high.Reduce the flow rate to increase the interaction time between the analytes and the CSP.
Peak Tailing or Asymmetry Secondary interactions with the stationary phase.Add a mobile phase additive. For basic compounds, an acidic additive (e.g., trifluoroacetic acid) can be beneficial. For acidic compounds, a basic additive (e.g., diethylamine) may improve peak shape.
Column overload.Reduce the sample concentration or injection volume.
Column degradation.Flush the column with an appropriate solvent or replace the column if necessary.
Long Run Times High retention of analytes.Increase the strength of the mobile phase (e.g., increase the percentage of the polar modifier in normal-phase or the organic modifier in reversed-phase).
Low flow rate.Increase the flow rate, but monitor the effect on resolution. A balance between run time and resolution needs to be achieved.
Irreproducible Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve reproducibility.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column equilibration is insufficient.Equilibrate the column with the mobile phase for a sufficient time before starting the analysis.

Data Presentation

The following tables summarize quantitative data from various successful chiral separations of Ezetimibe and its stereoisomers.

Table 1: Normal-Phase HPLC Methods

Chiral Stationary Phase Mobile Phase Composition Flow Rate (mL/min) Temperature (°C) Analyte Retention Time (min) Resolution (Rs) Reference
Chiralpak® ICn-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v)1.025Ezetimibe StereoisomersNot specified3.5, 2.7, 2.5

Table 2: Reversed-Phase HPLC Methods

Chiral Stationary Phase Mobile Phase Composition Flow Rate (mL/min) Temperature (°C) Analyte Retention Time (min) Resolution (Rs) Reference
Chiralpak® AS-RHWater:Acetonitrile:Formic acid (Gradient)1.0Not specifiedEzetimibe & (R)-enantiomerNot specified~2.0
Lux® Cellulose-1 (2 columns in series)Acetonitrile:Water (45:55, v/v)0.355Ezetimibe & R,R,S-diastereomerNot specified>1.5
Chiralcel® OD-RH (2 columns in series)Acetonitrile:Water (45:55, v/v)0.355Ezetimibe & R,R,S-diastereomerNot specified>1.5

Experimental Protocols

Protocol 1: Chiral Separation of Ezetimibe Optical Isomers using Chiralpak® IC (Normal-Phase)

  • Chromatographic System: HPLC system with UV detector.

  • Chiral Column: Chiralpak® IC (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 256 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Injection Volume: Not specified.

Protocol 2: Chiral Separation of Ezetimibe and its Enantiomer using Chiralpak® AS-RH (Reversed-Phase)

  • Chromatographic System: HPLC system with a suitable detector.

  • Chiral Column: Chiralpak® AS-RH.

  • Mobile Phase: A gradient of Water, Acetonitrile, and Formic acid. The exact gradient program should be optimized based on the specific system and stereoisomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Not specified, but should be controlled.

  • Detection: Not specified.

  • Sample Preparation: Dissolve the sample in a suitable diluent.

  • Injection Volume: Not specified.

Visualizations

TroubleshootingWorkflow Start Start: Poor Resolution of This compound Stereoisomers CheckColumn Is the Chiral Stationary Phase (CSP) appropriate? Start->CheckColumn SelectCSP Screen Polysaccharide-based CSPs (e.g., Chiralpak IC, AS-H, Lux Cellulose-1) CheckColumn->SelectCSP No CheckMobilePhase Is the Mobile Phase optimized? CheckColumn->CheckMobilePhase Yes SelectCSP->CheckMobilePhase OptimizeNP Normal-Phase: - Adjust Hexane/Alcohol ratio - Add 0.1% DEA or TFA CheckMobilePhase->OptimizeNP No (NP) OptimizeRP Reversed-Phase: - Adjust Water/Acetonitrile ratio - Add 0.1% Formic Acid CheckMobilePhase->OptimizeRP No (RP) CheckTemp Is the column temperature optimal? CheckMobilePhase->CheckTemp Yes OptimizeNP->CheckTemp OptimizeRP->CheckTemp OptimizeTemp Test lower temperatures (e.g., 5-25°C) CheckTemp->OptimizeTemp No CheckFlowRate Is the flow rate too high? CheckTemp->CheckFlowRate Yes OptimizeTemp->CheckFlowRate OptimizeFlowRate Reduce flow rate (e.g., to 0.5 mL/min) CheckFlowRate->OptimizeFlowRate Yes End Resolution Improved CheckFlowRate->End No OptimizeFlowRate->End

Caption: Troubleshooting workflow for improving the resolution of this compound stereoisomers.

ColumnSelection Start Start: Select a Chiral Separation Method ModeDecision Choose Separation Mode: Normal-Phase (NP) or Reversed-Phase (RP)? Start->ModeDecision NP_Path Normal-Phase ModeDecision->NP_Path NP RP_Path Reversed-Phase ModeDecision->RP_Path RP Select_NP_Column Select NP Column: Chiralpak IC or Chiralpak AS-H NP_Path->Select_NP_Column Select_RP_Column Select RP Column: Chiralpak AS-RH, Lux Cellulose-1, or Chiralcel OD-RH RP_Path->Select_RP_Column NP_MobilePhase Mobile Phase: n-Hexane with Alcohol Modifier (Isopropanol or Ethanol) Select_NP_Column->NP_MobilePhase RP_MobilePhase Mobile Phase: Water with Organic Modifier (Acetonitrile or Methanol) Select_RP_Column->RP_MobilePhase Additives Consider Additives: DEA or TFA for NP Formic Acid for RP NP_MobilePhase->Additives RP_MobilePhase->Additives End Proceed to Method Development Additives->End

Caption: Decision tree for selecting a chiral column and mobile phase for this compound stereoisomer separation.

References

Minimizing Ezetimibe ketone formation during Ezetimibe synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ezetimibe (B1671841) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Ezetimibe, with a specific focus on minimizing the formation and presence of the Ezetimibe ketone impurity.

Frequently Asked Questions (FAQs)

Q1: What is the this compound, and why is it a critical impurity?

A1: The this compound, chemically known as (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone, is the immediate precursor to Ezetimibe in one of the common synthetic routes. The final step of this synthesis involves the stereoselective reduction of the ketone group to a hydroxyl group, yielding Ezetimibe. The ketone is considered a critical impurity because its presence in the final active pharmaceutical ingredient (API) indicates an incomplete reaction or potential degradation of the product. Regulatory bodies like the ICH have strict limits on impurity levels in drug substances.[1][2]

Q2: What is the primary method for reducing the this compound precursor to Ezetimibe?

A2: The most widely reported method for the stereoselective reduction of the this compound precursor is the Corey-Bakshi-Shibata (CBS) reduction.[3][4] This method typically employs a chiral oxazaborolidine catalyst, such as (R)-2-Me-CBS, in combination with a borane (B79455) source like borane dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) complex (BTHF).[1] This catalytic system is designed to produce the desired (S)-hydroxyl stereoisomer of Ezetimibe with high enantioselectivity.

Q3: Besides the precursor ketone, are there other ketone-related impurities I should be aware of?

A3: Yes, another relevant impurity is a keto-acid impurity, which can be formed through the oxidation of Ezetimibe itself. This impurity is characterized by the opening of the β-lactam ring. Its formation is a degradation pathway and needs to be controlled during manufacturing and storage.

Q4: What are the acceptable limits for the this compound impurity in the final product?

A4: According to the International Conference on Harmonisation (ICH) guidelines, for a known impurity, the acceptable level is typically less than 0.15%. For unknown impurities, the threshold is even lower, often at 0.10%. Therefore, it is crucial to minimize the ketone content in the final Ezetimibe product to meet these regulatory standards.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of Ezetimibe, specifically focusing on the reduction of the ketone precursor.

Issue 1: High Levels of Unreacted this compound in the Final Product

Possible Causes:

  • Incomplete Reaction: The reduction reaction may not have gone to completion.

  • Suboptimal Reaction Conditions: Temperature, reaction time, or stoichiometry of reagents may not be ideal.

  • Catalyst Inactivity: The CBS catalyst may have degraded or been poisoned.

  • Reducing Agent Degradation: The borane source may have lost its potency.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry:

    • Ensure the correct molar equivalents of the borane source and the CBS catalyst are used relative to the ketone precursor. An excess of the reducing agent is often necessary.

  • Optimize Reaction Temperature:

    • The CBS reduction is typically performed at low temperatures (e.g., -20°C to 0°C) to maximize stereoselectivity and ensure complete reaction. High temperatures can lead to side reactions and incomplete conversion.

  • Extend Reaction Time:

    • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC). If the reaction is sluggish, consider extending the reaction time.

  • Check Catalyst and Reducing Agent Quality:

    • Use fresh, high-quality CBS catalyst and borane source. Borane complexes can be sensitive to moisture and air.

  • Purification:

    • If high levels of the ketone persist, an additional purification step, such as recrystallization or column chromatography, may be necessary. Ezetimibe can be purified from the ketone impurity by crystallization from methyl isobutyl ketone (MIBK).

Issue 2: Poor Stereoselectivity (High Levels of the Undesired (R)-hydroxyl Isomer)

Possible Causes:

  • Incorrect CBS Catalyst: Using the (S)-Me-CBS catalyst will produce the undesired (R)-hydroxyl isomer.

  • High Reaction Temperature: Higher temperatures can decrease the enantioselectivity of the CBS reduction.

  • Presence of Impurities: Certain impurities in the reaction mixture can interfere with the catalyst's stereodirecting ability.

  • Suboptimal Solvent: The choice of solvent can influence the stereochemical outcome.

Troubleshooting Steps:

  • Confirm Catalyst Chirality:

    • Double-check that the correct enantiomer of the CBS catalyst ((R)-Me-CBS) is being used for the synthesis of the desired (S)-hydroxyl isomer (Ezetimibe).

  • Strict Temperature Control:

    • Maintain a consistent and low reaction temperature throughout the addition of reagents and the duration of the reaction.

  • Use of Additives:

    • The addition of a Lewis acid, such as BF3-OEt2, or a protic acid, like p-toluenesulfonic acid, can enhance both the chemo- and enantioselectivity of the CBS reduction, especially when using BTHF as the borane source.

  • Solvent Selection:

    • Tetrahydrofuran (THF) is a commonly used solvent for this reaction. Ensure it is anhydrous, as water can react with the borane reducing agent.

  • Purification of the Ketone Precursor:

    • Ensure the starting ketone is of high purity to avoid potential catalyst poisoning or side reactions.

Quantitative Data Summary

The following table summarizes key quantitative data related to the control of this compound and other related impurities.

ParameterValueReference
Acceptable Impurity Levels (ICH)
Known Impurity< 0.15%
Unknown Impurity< 0.10%
Reported Impurity Levels in Ezetimibe Batches
Desfluoro Ezetimibe0.05% - 0.15%
Undesired (R)-hydroxyl isomerCan be >3% with suboptimal temperature control
CBS Reduction Yields
Ketone reduction from Z-alkene precursor95%
Ketone reduction from E-alkene precursor42%

Experimental Protocols

Protocol 1: Stereoselective Reduction of this compound Precursor via CBS Reduction

This protocol is a general guideline based on literature procedures. Researchers should optimize conditions for their specific setup.

Materials:

  • This compound precursor ((3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane dimethyl sulfide complex (BMS) or Borane-tetrahydrofuran complex (BTHF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Aqueous solution of HCl (1N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the this compound precursor (1 equivalent) in anhydrous THF.

  • Cooling:

    • Cool the solution to -20°C to 0°C using an appropriate cooling bath.

  • Catalyst Addition:

    • Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (typically 0.1 equivalents) to the cooled reaction mixture while maintaining the temperature.

  • Reducing Agent Addition:

    • Add the borane source (BMS or BTHF, typically 1.0-1.5 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring:

    • Stir the reaction mixture at the same temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quenching:

    • Carefully quench the reaction by the slow, dropwise addition of methanol at the low temperature.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Add 1N HCl and stir for 30 minutes.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water or methyl isobutyl ketone) to yield pure Ezetimibe.

Visualizations

Ezetimibe_Synthesis_Pathway Ketone This compound Precursor (Oxo group at side chain) Ezetimibe Ezetimibe ((S)-hydroxyl group) Ketone->Ezetimibe Stereoselective Reduction Undesired_Isomer Undesired (R)-hydroxyl Isomer Ketone->Undesired_Isomer Poor Stereoselectivity CBS_Catalyst (R)-Me-CBS Catalyst CBS_Catalyst->Ezetimibe Borane Borane Source (BMS or BTHF) Borane->Ezetimibe

Caption: Key step in Ezetimibe synthesis: CBS reduction of the ketone precursor.

Troubleshooting_Ketone_Impurity Start High this compound Impurity Detected Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Unreacted Ketone? Poor_Stereoselectivity Poor Stereoselectivity? Start->Poor_Stereoselectivity High (R)-Isomer? Optimize_Params Optimize Reaction Parameters (Temp, Time, Stoichiometry) Incomplete_Reaction->Optimize_Params Check_Reagents Check Reagent Quality (Catalyst, Borane) Incomplete_Reaction->Check_Reagents Purify Purify Product (Recrystallization) Incomplete_Reaction->Purify Verify_Catalyst Verify Catalyst Chirality (Use (R)-Me-CBS) Poor_Stereoselectivity->Verify_Catalyst Control_Temp Strict Temperature Control (Low Temperature) Poor_Stereoselectivity->Control_Temp Consider_Additives Consider Additives (e.g., Lewis Acid) Poor_Stereoselectivity->Consider_Additives

Caption: Troubleshooting guide for managing this compound-related impurities.

References

Technical Support Center: Overcoming Matrix Effects in Ezetimibe Ketone Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Ezetimibe and its active metabolite, Ezetimibe ketone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bioanalysis of this compound, providing potential causes and systematic solutions.

Issue 1: Poor Peak Shape and Inconsistent Retention Time for this compound

Q: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting, or splitting) and the retention time is shifting between injections. What are the possible causes and how can I fix this?

A: Poor peak shape and retention time variability are common issues in LC-MS/MS analysis and can often be attributed to a combination of matrix effects and chromatographic conditions.

Possible Causes:

  • Matrix Overload: High concentrations of endogenous matrix components co-eluting with this compound can saturate the column, leading to peak distortion.

  • Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, affecting peak intensity and shape.

  • Column Degradation: Accumulation of matrix components on the analytical column can lead to a loss of performance.

  • Inadequate Mobile Phase: The mobile phase composition may not be optimal for the elution of this compound, leading to poor peak shape.

  • Sample pH Mismatch: A significant difference in pH between the sample solvent and the mobile phase can cause peak distortion.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Enhance Extraction Selectivity: If using protein precipitation (PPT), consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove a larger portion of interfering matrix components.

    • Optimize LLE: Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments to maximize the recovery of this compound and minimize the co-extraction of interferences.

    • Develop an SPE Method: Utilize an appropriate SPE sorbent (e.g., C18, mixed-mode) to selectively isolate this compound from the sample matrix.

  • Refine Chromatographic Conditions:

    • Gradient Optimization: Adjust the gradient slope and duration to improve the separation of this compound from co-eluting matrix components. A shallower gradient around the elution time of the analyte can enhance resolution.

    • Mobile Phase Modification: Evaluate different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) and organic solvents (e.g., acetonitrile (B52724), methanol) to improve peak shape.

    • Column Evaluation: If the column has been used extensively, replace it with a new one to rule out column degradation as the cause.

  • Sample Dilution:

    • Diluting the sample extract before injection can reduce the concentration of matrix components, thereby mitigating their impact on the chromatography and ionization.

Issue 2: Low and Inconsistent Recovery of this compound

Q: I am experiencing low and variable recovery for this compound during my sample preparation. What could be the reasons, and how can I improve it?

A: Low and inconsistent recovery can significantly impact the accuracy and precision of your bioanalytical method. The issue often lies within the sample extraction procedure.

Possible Causes:

  • Inefficient Extraction: The chosen extraction solvent and conditions (e.g., pH, mixing time) may not be optimal for the quantitative extraction of this compound from the biological matrix.

  • Analyte Adsorption: this compound may adsorb to the surface of collection tubes, pipette tips, or the extraction cartridge.

  • Analyte Degradation: The analyte may be unstable under the extraction conditions (e.g., pH, temperature).

  • Emulsion Formation (LLE): Formation of a stable emulsion during LLE can lead to poor phase separation and loss of analyte.

Troubleshooting Steps:

  • Optimize Extraction Parameters:

    • Solvent Selection (LLE): Test a range of organic solvents with varying polarities to find the one that provides the best recovery for this compound.

    • pH Adjustment: Evaluate the effect of sample pH on extraction efficiency. Adjusting the pH can improve the partitioning of this compound into the organic phase.

    • SPE Optimization: If using SPE, ensure the conditioning, loading, washing, and elution steps are optimized for this compound. Experiment with different wash solvents to remove interferences without eluting the analyte, and test different elution solvents to ensure complete recovery.

  • Minimize Adsorption:

    • Use Low-Binding Consumables: Employ low-protein-binding microcentrifuge tubes and pipette tips.

    • Pre-condition Surfaces: Rinsing labware with a solution of the analyte or a similar compound can help to block active binding sites.

  • Address Emulsion Formation:

    • Centrifugation: Increase the centrifugation speed or duration.

    • Salt Addition: Adding a small amount of a neutral salt (e.g., sodium chloride) can help to break emulsions.

    • Solvent Change: Use a different extraction solvent that is less prone to emulsion formation.

  • Assess Analyte Stability:

    • Perform stability studies at each step of the sample preparation process to identify any potential for degradation. Keep samples on ice or at a controlled temperature if necessary.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting components from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of the analyte.[1] In the bioanalysis of this compound from complex biological matrices like plasma, endogenous substances such as phospholipids, salts, and proteins can co-elute and interfere with the ionization process in the mass spectrometer's source, compromising the reliability of the results.

Q2: How can I quantitatively assess the matrix effect for this compound?

A2: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

  • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    • An MF value less than 1 indicates ion suppression.

    • An MF value greater than 1 indicates ion enhancement.

    • An MF value close to 1 suggests a minimal matrix effect.

It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix to assess its variability.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound analysis?

A3: While the optimal technique can be method-dependent, Solid-Phase Extraction (SPE) is generally considered the most effective method for removing interfering matrix components and minimizing matrix effects.[1] Liquid-Liquid Extraction (LLE) can also be highly effective and is a good alternative to Protein Precipitation (PPT), which is often less efficient at removing phospholipids. A salting-out assisted LLE with acetonitrile has been shown to minimize matrix effects in the analysis of Ezetimibe and its metabolites.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the bioanalysis of this compound?

A4: Yes, the use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will co-elute and experience similar ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS peak area ratio, as the variability introduced by the matrix effect is normalized.

Q5: What are the typical mass transitions for Ezetimibe and how might they relate to its ketone metabolite?

A5: For Ezetimibe, a common mass transition in negative ion mode is m/z 408.0 → 270.8.[2] The ketone metabolite would have a different parent mass due to the oxidation of the hydroxyl group to a ketone. The exact mass transition for this compound would need to be determined during method development by infusing a standard of the compound into the mass spectrometer. However, it is possible that some fragment ions could be common between Ezetimibe and its ketone metabolite.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of common sample preparation techniques in reducing matrix effects. While specific quantitative data for this compound is limited in the literature, this table provides a general comparison based on typical performance.

Sample Preparation TechniqueTypical RecoveryEffectiveness in Reducing Matrix EffectsThroughput
Protein Precipitation (PPT) Variable, can be highLow to ModerateHigh
Liquid-Liquid Extraction (LLE) Good, but can be variableModerate to HighMedium
Solid-Phase Extraction (SPE) High and reproducibleHighLow to Medium

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • To 200 µL of plasma sample, add 25 µL of the internal standard working solution (a stable isotope-labeled this compound is recommended).

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Evaporation:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 200 µL of the mobile phase.

    • Vortex for 1 minute.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Analysis

These are example starting parameters and should be optimized for your instrument and specific method.

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for this compound).

  • MRM Transitions: To be determined by infusing a standard of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is extraction Liquid-Liquid Extraction (e.g., MTBE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporation Evaporation centrifuge->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the bioanalysis of this compound.

Caption: Troubleshooting logic for this compound bioanalysis issues.

References

Technical Support Center: Purity Analysis of Ezetimibe Ketone Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purity analysis of Ezetimibe Ketone reference material. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound, chemically known as (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, is a key process impurity and metabolite of Ezetimibe, a cholesterol absorption inhibitor.[1][2] As a reference material, its purity is critical for the accurate identification and quantification of impurities in Ezetimibe drug substances and products, ensuring they meet stringent regulatory standards for safety and efficacy.[1]

Q2: What information should be included in the Certificate of Analysis (CoA) for this compound reference material?

A2: A comprehensive Certificate of Analysis for this compound reference material should include key analytical data to confirm its identity, purity, and quality. This typically includes:

  • Identification: 1H NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR)

  • Purity: High-Performance Liquid Chromatography (HPLC) chromatogram and purity value (e.g., >95% or higher).[3]

  • Potency: Assay value, often determined by techniques like titration or quantitative NMR (qNMR).

  • Other Data: Water content (by Karl Fischer titration), residual solvents (by Gas Chromatography - GC), and storage conditions.

Q3: What are the recommended storage and handling conditions for this compound reference material?

A3: To maintain its stability and integrity, this compound reference material should be stored under controlled conditions. Recommended storage is typically in a refrigerator at 2-8°C.[4] For long-term storage, especially when dissolved in a solvent, temperatures of -20°C to -80°C are advisable to prevent degradation. It is important to handle the material in accordance with good laboratory practices (GLP) and the safety data sheet (SDS) provided by the supplier.

Q4: What are the potential impurities that could be present in this compound reference material?

A4: Potential impurities in this compound reference material can originate from the synthetic process or degradation. These may include:

  • Starting materials and intermediates from the synthesis of Ezetimibe and its subsequent oxidation to the ketone.

  • Isomers of this compound, such as diastereomers or enantiomers.

  • Degradation products formed due to exposure to heat, light, acid, or base.

  • Residual solvents from the manufacturing process.

Purity Analysis Data

Table 1: Typical Purity Profile of this compound Reference Material
ParameterMethodTypical Specification
PurityHPLC≥ 98.0%
IdentificationConforms to structure by ¹H NMR, MS, IRConforms
Water ContentKarl Fischer≤ 1.0%
Residual SolventsGC-HSComplies with ICH Q3C
Individual ImpurityHPLC≤ 0.15%
Total ImpuritiesHPLC≤ 0.5%
Table 2: Example HPLC Method Parameters for Purity Analysis
ParameterCondition
Column C18 (e.g., Zorbax SB C18, 250mm x 4.6mm, 5 µm)
Mobile Phase A: 0.02N Orthophosphoric AcidB: Acetonitrile (B52724)
Gradient Isocratic (e.g., 20:80 v/v A:B)
Flow Rate 1.0 mL/min
Detection UV at 232 nm
Column Temperature 30°C
Injection Volume 10 µL

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

1. Objective: To determine the purity of this compound reference material and quantify any impurities using a stability-indicating RP-HPLC method.

2. Materials:

  • This compound reference material

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Deionized water

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with UV detector

  • C18 analytical column

3. Procedure:

  • Mobile Phase Preparation: Prepare a solution of 0.02N orthophosphoric acid in water (Mobile Phase A). Use acetonitrile as Mobile Phase B. A common isocratic mixture is 20:80 (v/v) of A:B. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference material and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution. Further dilute to a working concentration of approximately 10 µg/mL.

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 2.

  • System Suitability: Inject the standard solution five times and check for system suitability parameters. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • Analysis: Inject the standard solution and record the chromatogram.

  • Calculation: Calculate the purity of the this compound reference material by the area normalization method. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Troubleshooting Guide

HPLC Analysis Troubleshooting

Q5: I am observing peak tailing in my chromatogram. What could be the cause and how can I fix it?

A5: Peak tailing can be caused by several factors. Here is a systematic approach to troubleshoot this issue:

  • Check for Column Overload: If the sample concentration is too high, it can lead to peak tailing. Try diluting your sample.

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with basic compounds, causing tailing. Ensure the pH of your mobile phase is appropriate. Adding a competing base like triethylamine (B128534) (TEA) in small concentrations (0.1%) to the mobile phase can also help.

  • Column Degradation: The column may be nearing the end of its lifespan. Try washing the column or replacing it if the problem persists.

Q6: The retention time of my this compound peak is shifting between injections. What should I do?

A6: Retention time variability can compromise the reliability of your results. Consider the following:

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing it online, check the pump's proportioning valves.

  • Fluctuating Column Temperature: Use a column oven to maintain a stable temperature, as even small changes can affect retention times.

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. An equilibration time of at least 10-15 column volumes is recommended.

Q7: I am seeing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?

A7: Ghost peaks are peaks that appear in the chromatogram that are not from the injected sample. Potential sources include:

  • Contaminated Mobile Phase or System: Use high-purity solvents and ensure all glassware is clean. Flush the HPLC system thoroughly.

  • Carryover from Previous Injections: If a previous sample was highly concentrated, it might not have been completely eluted. Implement a robust needle wash protocol and run blank injections to confirm.

  • Sample Degradation: The sample may be degrading in the autosampler. Ensure the autosampler tray is temperature-controlled if the sample is known to be unstable.

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_mp Prepare Mobile Phase (e.g., 20:80 ACN:0.02N H3PO4) hplc_setup HPLC System Setup (Column, Flow Rate, Temp, UV) prep_mp->hplc_setup prep_std Prepare this compound Standard Solution (10 µg/mL) sys_suit System Suitability Test (5 injections, RSD < 2%) prep_std->sys_suit hplc_setup->sys_suit analysis Inject Standard & Record Chromatogram sys_suit->analysis Pass peak_int Peak Integration analysis->peak_int purity_calc Calculate Purity (Area % Normalization) peak_int->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_rt Retention Time Issues cluster_ghost Extraneous Peaks start HPLC Problem Observed peak_tailing Peak Tailing? start->peak_tailing rt_shift RT Shifting? start->rt_shift ghost_peak Ghost Peaks? start->ghost_peak check_conc Dilute Sample peak_tailing->check_conc Yes peak_tailing->rt_shift No check_ph Adjust Mobile Phase pH check_conc->check_ph replace_col Replace Column check_ph->replace_col check_mp Check Mobile Phase Preparation & Degassing rt_shift->check_mp Yes rt_shift->ghost_peak No check_temp Use Column Oven check_mp->check_temp equilibrate Increase Equilibration Time check_temp->equilibrate flush_sys Flush System ghost_peak->flush_sys Yes run_blank Run Blank Injection flush_sys->run_blank check_sampler Check Autosampler Temperature run_blank->check_sampler

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Technical Support Center: Ezetimibe Ketone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working on the quantification of Ezetimibe Ketone. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your analytical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the quantification of this compound, providing practical solutions and preventative measures.

Q1: Why am I observing poor chromatographic resolution between this compound and other related substances?

A: Poor resolution is a common challenge due to the high structural similarity between Ezetimibe and its impurities.[1] The separation of these compounds can be difficult, leading to co-elution and inaccurate quantification.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: Small adjustments to the organic-to-aqueous ratio, pH, or the use of different buffer systems can significantly impact selectivity. For instance, replacing water with a potassium dihydrogen phosphate (B84403) buffer can reduce peak tailing by forming ion pairs with free silanol (B1196071) groups on the column.[2]

  • Adjust Gradient Elution Program: Modifying the gradient slope and duration can improve the separation of closely eluting peaks. Experimenting with different gradient times is crucial; while longer gradients often yield better separation, they also increase analysis time, so a balance must be struck for routine analysis.[1]

  • Select an Appropriate Column: Not all C18 columns are the same. Trying columns with different stationary phase chemistries (e.g., phenyl-hexyl, pentafluorophenyl) or particle sizes can provide the necessary selectivity.[3] Chiral stationary phases have also been shown to offer orthogonal selectivity compared to traditional reverse-phase columns.[1]

  • Control Column Temperature: Temperature can influence retention times and selectivity. Maintaining a consistent and optimized column temperature is essential for reproducible results.

Q2: My quantitative results for this compound in biological samples are inconsistent and show poor accuracy. What could be the cause?

A: Inconsistent and inaccurate results in bioanalytical methods are often attributed to matrix effects. Endogenous components in biological matrices like plasma, serum, or urine can co-elute with the analyte and interfere with the ionization process in mass spectrometry, leading to ion suppression or enhancement.

Troubleshooting Steps:

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.

    • Liquid-Liquid Extraction (LLE): LLE is effective in producing a cleaner sample compared to protein precipitation and can minimize the introduction of non-volatile materials into the MS source.

    • Solid-Phase Extraction (SPE): SPE can offer higher selectivity in removing interferences compared to LLE.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., Ezetimibe-d4) is the preferred choice for LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate and precise quantification.

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components to minimize ion suppression at the source.

  • Evaluate Different Ionization Sources: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects.

Q3: I am concerned about the stability of my this compound standard and sample solutions. How can I ensure their integrity?

A: The stability of analytical standards and samples is critical for reliable quantification. Degradation can lead to underestimation of the analyte concentration.

Preventative Measures:

  • Proper Storage: this compound stock solutions should be stored at low temperatures, such as -20°C or -80°C, to minimize degradation. Reference and test solutions in the analytical mobile phase may have limited stability at room temperature and should ideally be kept in a cooled autosampler.

  • Solution Stability Studies: It is crucial to perform and document solution stability experiments. For example, analyzing sample solutions at different time intervals (e.g., up to 13 hours at room temperature) can determine the window for reliable analysis.

  • Avoid Light Exposure: Although photolytic degradation might not be the primary concern for Ezetimibe under all conditions, it is good practice to protect solutions from direct light, especially during long-term storage.

  • Monitor for Degradation Products: Be aware of the potential degradation products of Ezetimibe, which can be formed under acidic or basic conditions. The presence of these peaks in your chromatogram can indicate a stability issue.

Q4: My calibration curve for this compound is not linear or reproducible. What are the possible reasons?

A: A non-linear or irreproducible calibration curve can stem from several issues, from standard preparation to instrumental problems.

Troubleshooting Steps:

  • Verify Standard Purity and Preparation: Ensure the purity of your this compound reference standard. Prepare stock and working standard solutions carefully, using calibrated pipettes and balances. Perform serial dilutions accurately.

  • Check for Detector Saturation: If using an LC-UV method, ensure that the concentration range of your calibration standards does not exceed the linear dynamic range of the detector.

  • Assess for Matrix Effects: In LC-MS/MS, if matrix effects are not properly compensated for (e.g., by an appropriate internal standard), they can lead to non-linearity, especially at the lower end of the calibration range.

  • Instrument Performance: Check for issues with the HPLC/UPLC system, such as pump inconsistencies, leaks, or injector problems. For MS detectors, ensure that the source is clean and that the instrument is properly tuned and calibrated.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated analytical methods for Ezetimibe and its related compounds, which can serve as a benchmark for your own method development and validation.

Table 1: HPLC-UV Method Parameters

ParameterMethod 1Method 2Method 3
Column Zorbax SB C18 (250mm x 4.6mm, 5µm)Inertsil ODS (250mm x 4.6mm, 5µm)Betasil C18
Mobile Phase 0.02N Ortho Phosphoric Acid: Acetonitrile (B52724) (20:80 v/v)Acetonitrile: Ammonium Acetate (45:55 v/v)Acetonitrile: 10mM KH2PO4 buffer (pH 7.0) (60:40 v/v)
Flow Rate 1.0 mL/min0.5 mL/minNot Specified
Detection Wavelength 232 nm240 nm233 nm
Linearity Range 1-10 µg/mLNot Specified0.5-50 µg/mL
Correlation Coefficient (r²) 0.99930.9983≥ 0.99
LOD Not Specified3.9 µg/mLNot Specified
LOQ Not Specified10.6 µg/mLNot Specified

Table 2: LC-MS/MS Method Parameters

ParameterMethod 1Method 2Method 3
Column Gemini C18 (50 x 2.0 mm, 5 µm)Discovery C18 (150 x 4.6mm, 5µm)Phenomenex Luna C-18 (100 x 2.0 mm, 3 µm)
Mobile Phase Acetonitrile: 0.1% Formic Acid (70:30, v/v)Acetonitrile: 10mM Ammonium Formate (pH 4.0) (40:60 v/v)Acetonitrile: Water (60:40 v/v)
Flow Rate 0.20 mL/min1.0 mL/minNot Specified
Ionization Mode Negative ESINegative ESINegative ESI
Linearity Range 0.1 - 20 ng/mL4.0 - 400.0 ng/mL (total Ezetimibe)0.075 - 20 ng/mL (unchanged Ezetimibe)
Correlation Coefficient (r²) 0.9999Not SpecifiedNot Specified
LLOQ 0.1 ng/mL4.0 ng/mL (total Ezetimibe)0.075 ng/mL (unchanged Ezetimibe)
Extraction Recovery 85.23 - 96.32%80.6% (total Ezetimibe)>70%

Experimental Protocols

This section provides detailed methodologies for common analytical techniques used in the quantification of this compound.

Protocol 1: HPLC-UV Method for Ezetimibe and its Impurities

This protocol is based on a stability-indicating RP-HPLC method.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: Zorbax SB C18 (250mm x 4.6mm, 5 µm particle size).

    • Mobile Phase: A filtered and degassed mixture of 0.02N ortho-phosphoric acid and acetonitrile (20:80 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 232 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard Solution Preparation:

    • Stock Solution (40 µg/mL): Accurately weigh 10 mg of Ezetimibe reference standard and transfer to a 25 mL volumetric flask. Add 20 mL of the mobile phase and sonicate for 2 minutes to dissolve. Dilute to volume with the mobile phase.

    • Working Standard Solution (e.g., 10 µg/mL): Dilute the stock solution appropriately with the mobile phase to achieve the desired concentration for the calibration curve.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Ezetimibe and transfer to a 25 mL volumetric flask.

    • Add approximately 20 mL of the mobile phase and sonicate for 10 minutes with intermittent shaking.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm nylon filter.

    • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the amount of this compound by comparing its peak area to the calibration curve generated from the standard solutions.

Protocol 2: LC-MS/MS Method for Ezetimibe in Human Plasma

This protocol is adapted from a validated bioanalytical method.

  • Chromatographic and Mass Spectrometric System:

    • LC-MS/MS system with an ESI source.

    • Column: Gemini C18 (50 x 2.0 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid (70:30, v/v).

    • Flow Rate: 0.20 mL/min.

    • Ionization Mode: Negative Electrospray Ionization (ESI).

    • MRM Transitions:

      • Ezetimibe: m/z 408.0 → 270.8

      • Ezetimibe-d4 (Internal Standard): m/z 412.1 → 270.8

  • Standard and QC Sample Preparation:

    • Stock Solutions (1.0 mg/mL): Prepare separate stock solutions of Ezetimibe and Ezetimibe-d4 in methanol (B129727).

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Ezetimibe stock solution with 50% methanol to cover the desired calibration range (e.g., 0.1 to 20 ng/mL).

    • Internal Standard Working Solution: Prepare a working solution of Ezetimibe-d4 (e.g., 45 ng/mL) in 50% methanol.

    • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Extraction (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample (blank, standard, QC, or unknown), add the internal standard working solution.

    • Add a suitable extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

    • Vortex mix for a specified time (e.g., 5 minutes).

    • Centrifuge to separate the organic and aqueous layers (e.g., at 4000 rpm for 10 minutes).

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in the mobile phase.

  • Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Quantify Ezetimibe by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

The following diagrams illustrate key workflows and relationships to aid in understanding and troubleshooting the quantification of this compound.

Experimental_Workflow General Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Analysis Standard Reference Standard (this compound) StockSol Stock Solution Preparation Standard->StockSol Sample Test Sample (e.g., Plasma, Tablet) SampleExt Sample Extraction (LLE, SPE, etc.) Sample->SampleExt WorkSol Working Standard Dilutions StockSol->WorkSol HPLC HPLC / UPLC Separation WorkSol->HPLC SampleExt->HPLC MS MS / MS Detection HPLC->MS CalCurve Calibration Curve Generation MS->CalCurve Quant Quantification CalCurve->Quant Report Final Report Quant->Report

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Logic Troubleshooting Logic for Common Quantification Issues cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Observed Problem (e.g., Poor Resolution, Inaccuracy) Chromo Chromatography Issues (Mobile Phase, Column) Problem->Chromo Matrix Matrix Effects (Ion Suppression/Enhancement) Problem->Matrix Stability Analyte Instability (Degradation) Problem->Stability StandardPrep Standard Preparation Error Problem->StandardPrep OptChromo Optimize HPLC/UPLC Method Chromo->OptChromo ImpSamplePrep Improve Sample Cleanup Matrix->ImpSamplePrep UseIS Use Stable Isotope-Labeled IS Matrix->UseIS CheckStab Verify Standard/Sample Stability Stability->CheckStab RePrep Re-prepare Standards StandardPrep->RePrep

Caption: Troubleshooting logic for common quantification issues.

References

Technical Support Center: Ezetimibe Ketone Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the method validation for Ezetimibe (B1671841) ketone analysis.

Frequently Asked Questions (FAQs)

Q1: What is the Ezetimibe ketone impurity and why is it important to monitor?

A1: The this compound impurity, chemically known as 1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3-oxopropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone, is a potential degradation product of Ezetimibe.[1] It is crucial to monitor this impurity during drug development and manufacturing to ensure the safety, efficacy, and stability of the final drug product, in compliance with regulatory standards set by bodies like the International Council on Harmonisation (ICH).[2]

Q2: How is the this compound impurity formed?

A2: The this compound impurity can be formed through the oxidation of Ezetimibe.[1] This can occur during synthesis or as a degradation product under certain stress conditions. One reported method for synthesizing this impurity involves reacting Ezetimibe with an oxidizing agent like manganese dioxide.[1] Understanding the formation pathway is essential for developing robust analytical methods and control strategies.

Q3: What are the typical challenges in the HPLC analysis of this compound impurity?

A3: Common challenges include:

  • Co-elution: The ketone impurity may co-elute with Ezetimibe or other related substances due to their structural similarities.

  • Low concentration: As an impurity, it is often present at very low levels, requiring a highly sensitive analytical method for accurate quantification.

  • Method specificity: Ensuring the analytical method can distinguish the ketone impurity from other potential process-related impurities and degradation products is critical.[3]

  • Reference standard availability: Obtaining a pure reference standard for the this compound impurity is necessary for method development and validation.

Troubleshooting Guide for HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of the this compound impurity.

Problem Potential Cause Troubleshooting Steps
Poor Resolution/Co-elution of this compound Peak 1. Inappropriate mobile phase composition. 2. Unsuitable column chemistry. 3. Inadequate gradient profile.1. Adjust the mobile phase composition by varying the organic solvent ratio or pH. 2. Screen different column chemistries (e.g., C18, Phenyl-Hexyl). A Phenomenex Luna Phenyl-Hexyl column has been reported to be effective for separating Ezetimibe and its related substances. 3. Optimize the gradient elution program to improve separation.
Low Sensitivity/Inability to Detect Ketone Impurity 1. Sub-optimal detection wavelength. 2. Insufficient sample concentration. 3. High baseline noise.1. Determine the UV maximum of the this compound impurity. Wavelengths around 210 nm to 258 nm have been used for detecting Ezetimibe and its impurities. 2. Increase the concentration of the sample injected, if possible. 3. Ensure proper mobile phase degassing and system equilibration to reduce baseline noise.
Peak Tailing for the Ketone Impurity 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Presence of active sites on the column.1. Adjust the mobile phase pH to suppress silanol (B1196071) interactions. 2. Reduce the injection volume or sample concentration. 3. Use a column with end-capping or a different stationary phase.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation.1. Ensure accurate and consistent mobile phase preparation. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has deteriorated.
Extraneous Peaks (Ghost Peaks) 1. Contamination in the mobile phase or system. 2. Sample degradation in the autosampler.1. Use high-purity solvents and freshly prepared mobile phase. 2. Investigate the stability of Ezetimibe and its impurities in the chosen sample diluent. Some studies have reported degradation of Ezetimibe in acetonitrile, which can be mitigated by adding a weak acid.

Experimental Protocols

General HPLC Method for Ezetimibe and Related Substances

This protocol provides a starting point for developing a method to analyze the this compound impurity. Optimization will be necessary based on your specific instrumentation and requirements.

1. Chromatographic Conditions:

  • Column: Phenomenex Luna Phenyl-Hexyl (100 mm x 4.6 mm, 5 µm) or Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Acetonitrile:Water (pH adjusted to 4.0 with phosphoric acid):Methanol (15:75:10, v/v/v).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B will likely be required to separate all impurities. A typical gradient might run over 30-50 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound impurity reference standard in a suitable diluent (e.g., acetonitrile). Further dilute to a working concentration.

  • Sample Solution: Dissolve the Ezetimibe drug substance or product in the diluent to a known concentration.

Forced Degradation Study Protocol

To understand the formation of the ketone impurity and to demonstrate method specificity, forced degradation studies are essential.

  • Acid Degradation: Treat the Ezetimibe sample with 1.0 M HCl at 60 °C for 24 hours.

  • Base Degradation: Treat the Ezetimibe sample with 0.1 M NaOH at 60 °C for 18 hours.

  • Oxidative Degradation: Treat the Ezetimibe sample with 3% hydrogen peroxide at room temperature for 4 hours.

  • Thermal Degradation: Expose the solid Ezetimibe sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the Ezetimibe sample to UV light (254 nm) for 48 hours.

After exposure, neutralize the acid and base samples and dilute all samples to an appropriate concentration for HPLC analysis.

Quantitative Data Summary

The following tables summarize typical method validation parameters for the analysis of Ezetimibe and its impurities. Note that specific values for the this compound impurity may need to be established during your method validation.

Table 1: Linearity Data for Ezetimibe and its Degradation Products

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Ezetimibe0.09 - 6000.99914
Impurity A0.09 - 6000.99945
Impurity B0.09 - 6000.99917
Impurity C0.09 - 6000.99923
Impurity D0.09 - 6000.99936
Source: Adapted from a study on Ezetimibe degradation products.

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) Data

AnalyteLOD (µg/mL)LOQ (µg/mL)
Ezetimibe0.040.12
(R)-enantiomer of Ezetimibe0.20.5
Source: Compiled from various studies on Ezetimibe analysis.

Table 3: Recovery Data for Ezetimibe and its Impurities

AnalyteSpiked Concentration LevelMean Recovery (%)
Ezetimibe80%, 100%, 120%98.3 - 101.6
Impurity A80%, 100%, 120%98.3 - 101.6
Impurity B80%, 100%, 120%98.3 - 101.6
Impurity C80%, 100%, 120%98.3 - 101.6
Impurity D80%, 100%, 120%98.3 - 101.6
Source: Adapted from a study on Ezetimibe degradation products.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Peak Anomaly Detected (e.g., Poor Resolution, Tailing) check_column Inspect Column - Age - Performance History start->check_column check_mobile_phase Verify Mobile Phase - Correct Composition - pH - Freshly Prepared start->check_mobile_phase check_system Check HPLC System - Leaks - Pressure Fluctuations - Temperature Control start->check_system optimize_method Optimize Method Parameters check_column->optimize_method check_mobile_phase->optimize_method check_system->optimize_method adjust_mp Adjust Mobile Phase - Organic Ratio - pH optimize_method->adjust_mp Composition Issue? change_column Test Different Column - Alternative Chemistry - New Column optimize_method->change_column Separation Issue? adjust_gradient Modify Gradient Profile - Slope - Dwell Time optimize_method->adjust_gradient Resolution Issue? evaluate_results Evaluate Chromatogram adjust_mp->evaluate_results change_column->evaluate_results adjust_gradient->evaluate_results issue_resolved Issue Resolved evaluate_results->issue_resolved Acceptable further_investigation Further Investigation Needed evaluate_results->further_investigation Not Acceptable

Caption: A workflow diagram for troubleshooting common HPLC peak anomalies.

Forced_Degradation_Pathway cluster_stress Stress Conditions Ezetimibe Ezetimibe Acid Acid Hydrolysis Ezetimibe->Acid Base Base Hydrolysis Ezetimibe->Base Oxidation Oxidation Ezetimibe->Oxidation Heat Thermal Ezetimibe->Heat Light Photolytic Ezetimibe->Light Other_Degradants Other Degradation Products Acid->Other_Degradants Base->Other_Degradants Ketone_Impurity This compound Impurity Oxidation->Ketone_Impurity Heat->Other_Degradants

Caption: Formation of this compound impurity via oxidative degradation.

References

Technical Support Center: Ezetimibe Ketone Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Ezetimibe (B1671841) ketone detection. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ezetimibe ketone and why is its sensitive detection important?

A1: this compound is a phase-I metabolite and a process-related impurity of Ezetimibe, a cholesterol absorption inhibitor.[1][2] Its sensitive and accurate detection is crucial for pharmacokinetic studies, impurity profiling in drug manufacturing, and for ensuring the quality and safety of Ezetimibe pharmaceutical products.[3][4]

Q2: What are the most common analytical techniques for detecting this compound?

A2: The most common and sensitive methods for the detection of Ezetimibe and its related compounds, including this compound, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.[5] LC-MS/MS, particularly with electrospray ionization (ESI) in negative ion mode, offers high sensitivity and selectivity.

Q3: I am observing a low signal-to-noise ratio for my this compound peak. What are the potential causes and solutions?

A3: A low signal-to-noise ratio can stem from several factors. Refer to the Troubleshooting Guide below for a systematic approach to diagnosing and resolving this issue. Common causes include inefficient sample extraction, suboptimal chromatographic conditions, or incorrect mass spectrometer settings.

Q4: How can I minimize matrix effects in my plasma samples when analyzing for this compound?

A4: Matrix effects can significantly impact the accuracy and sensitivity of your analysis. Employing a robust sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is critical. Using a deuterated internal standard, such as Ezetimibe-d4, can also help to compensate for matrix-induced signal suppression or enhancement.

Troubleshooting Guide

This guide addresses common issues encountered during the detection of this compound.

Issue Potential Causes Recommended Solutions
Low Signal Intensity / Poor Sensitivity Inefficient sample extraction.Optimize the liquid-liquid extraction solvent. Methyl tert-butyl ether has been shown to be effective. Consider solid-phase extraction (SPE) for cleaner samples.
Suboptimal ionization in the mass spectrometer.Operate the mass spectrometer in negative ion mode for Ezetimibe and its related compounds. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).
Poor chromatographic peak shape.Ensure the mobile phase pH is appropriate for the analyte. Adjust the gradient elution profile to improve peak focusing. Check the column for degradation or contamination.
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or reduce the injection volume.
Inappropriate mobile phase composition.Optimize the mobile phase composition, including the organic modifier and any additives. A common mobile phase is a mixture of acetonitrile (B52724) and water with a buffer like ammonium (B1175870) formate (B1220265) or formic acid.
Secondary interactions with the stationary phase.Use a high-quality, end-capped C18 column.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Matrix effects from the sample.Improve the sample cleanup procedure (see Q4 in FAQs).
Electronic noise from the detector.Ensure proper grounding of the mass spectrometer and check for any sources of electronic interference.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.
Column degradation.Replace the column if it has exceeded its recommended lifetime or performance has degraded.

Quantitative Data Summary

The following tables summarize typical parameters from various validated analytical methods for Ezetimibe and its related compounds, which can be adapted for this compound detection.

Table 1: LC-MS/MS Method Parameters

ParameterValueReference
Column C18 (e.g., 2.1 mm x 100 mm, 3.5 µm)
Mobile Phase Acetonitrile/Water (60/40, v/v)
Flow Rate 0.2 - 1.0 mL/min
Ionization Mode ESI Negative
MRM Transition (Ezetimibe) m/z 408 -> 271
Internal Standard 4-hydroxychalcone or Ezetimibe-d4
Lower Limit of Quantification (LLOQ) 0.075 - 4.00 ng/mL (for Ezetimibe)

Table 2: HPLC Method Parameters

ParameterValueReference
Column C18 (e.g., Zorbax SB-C18)
Mobile Phase 0.1% Orthophosphoric acid and Acetonitrile (50:50)
Flow Rate 1.0 mL/min
Detection Wavelength 232 nm
Limit of Detection (LOD) 0.1 µg/mL (for Ezetimibe)
Limit of Quantification (LOQ) 0.2 µg/mL (for Ezetimibe)

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound in Plasma

This protocol provides a starting point for developing a sensitive LC-MS/MS method for this compound. Optimization will be required for specific instrumentation and sample matrices.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample, add 50 µL of internal standard working solution (e.g., Ezetimibe-d4 in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent.

  • Mass Spectrometer: API 4000 triple-quadrupole mass spectrometer or equivalent.

  • Column: Gemini C18, 50 x 2.0 mm, 5 µm.

  • Mobile Phase: Acetonitrile/0.1% Formic Acid (70:30, v/v).

  • Flow Rate: 0.20 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Ionization Source: TurboIonSpray (ESI) in negative ion mode.

  • MRM Transitions:

    • This compound: To be determined by direct infusion of a standard. A likely precursor ion would be [M-H]⁻.

    • Ezetimibe (for reference): m/z 408.0 → 270.8.

    • Ezetimibe-d4 (IS): m/z 412.1 → 270.8.

  • Data Acquisition: Analyst software or equivalent.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Workflow Start Low Signal Intensity Issue CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckLC Evaluate LC Conditions CheckSamplePrep->CheckLC Sample Prep OK OptimizeExtraction Optimize Extraction Solvent/Technique CheckSamplePrep->OptimizeExtraction Inefficient Extraction ImproveCleanup Improve Sample Cleanup (e.g., SPE) CheckSamplePrep->ImproveCleanup High Matrix Effects CheckMS Optimize MS Parameters CheckLC->CheckMS LC Conditions OK OptimizeMobilePhase Optimize Mobile Phase/Gradient CheckLC->OptimizeMobilePhase Poor Peak Shape CheckColumn Check/Replace Column CheckLC->CheckColumn Retention Time Shift OptimizeIonSource Optimize Ion Source Parameters CheckMS->OptimizeIonSource Low Ionization VerifyMRM Verify MRM Transitions CheckMS->VerifyMRM Incorrect m/z Resolved Issue Resolved OptimizeExtraction->Resolved ImproveCleanup->Resolved OptimizeMobilePhase->Resolved CheckColumn->Resolved OptimizeIonSource->Resolved VerifyMRM->Resolved

Caption: Troubleshooting decision tree for low signal intensity.

References

Validation & Comparative

Ezetimibe and its Ketone Metabolite: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals that while Ezetimibe is a well-established inhibitor of cholesterol absorption, its phase-I metabolite, Ezetimibe ketone, is considered a minor metabolite with limited and poorly characterized biological activity in comparison to the parent drug and its primary, highly active glucuronide conjugate.

Ezetimibe exerts its cholesterol-lowering effects by directly targeting and inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a crucial transporter for cholesterol absorption in the small intestine. Upon oral administration, Ezetimibe undergoes extensive metabolism, primarily to Ezetimibe-glucuronide, a pharmacologically active metabolite that is even more potent than Ezetimibe itself in inhibiting cholesterol uptake. A minor metabolic pathway involves the oxidation of Ezetimibe to this compound (also known as SCH 57871).

Comparative Biological Activity

Quantitative data directly comparing the biological activity of this compound with Ezetimibe is scarce in publicly available scientific literature. However, the focus of numerous studies on Ezetimibe and its glucuronide metabolite strongly suggests that this compound is not a significant contributor to the overall pharmacological effect of the drug.

CompoundTargetMechanism of ActionIC50 for NPC1L1-mediated Cholesterol Uptake
Ezetimibe NPC1L1Inhibition of cholesterol transport3.86 μM[1]
Ezetimibe-glucuronide NPC1L1Inhibition of cholesterol transport682 nM[1]
This compound (SCH 57871) NPC1L1Presumed inhibition of cholesterol transportData not available

Note: A lower IC50 value indicates a higher potency.

The available data clearly demonstrates that Ezetimibe-glucuronide is significantly more potent than the parent Ezetimibe in inhibiting NPC1L1-mediated cholesterol uptake. While this compound is identified as a metabolite, its biological activity, particularly its potency against NPC1L1, has not been a focus of major research, indicating its likely minor role in the therapeutic efficacy of Ezetimibe.

Experimental Protocols

The following outlines the general methodologies used in studies to determine the biological activity of Ezetimibe and its metabolites.

In Vitro Cholesterol Uptake Assay

This assay is crucial for determining the inhibitory potency of compounds on NPC1L1-mediated cholesterol uptake.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds (Ezetimibe, Ezetimibe-glucuronide) on the uptake of radiolabeled cholesterol into cells expressing the NPC1L1 protein.

Cell Line: A suitable mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with a vector expressing the human NPC1L1 protein. A control cell line with an empty vector is used to determine non-specific cholesterol uptake.

Protocol:

  • Cell Culture: Culture the NPC1L1-expressing and control cells in appropriate media until they reach a suitable confluency.

  • Compound Preparation: Prepare a series of dilutions of the test compounds (Ezetimibe, Ezetimibe-glucuronide) in a suitable vehicle (e.g., DMSO).

  • Cholesterol Micelle Preparation: Prepare micelles containing radiolabeled cholesterol (e.g., [3H]cholesterol) and non-radiolabeled cholesterol, along with bile acids (e.g., taurocholate) to mimic physiological conditions.

  • Inhibition Assay:

    • Pre-incubate the cells with varying concentrations of the test compounds for a specified period.

    • Initiate cholesterol uptake by adding the radiolabeled cholesterol micelles to the cells.

    • Incubate for a defined time at 37°C.

    • Stop the uptake by washing the cells with a cold stop solution.

  • Quantification: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (from control cells) from the total uptake in NPC1L1-expressing cells to determine NPC1L1-specific uptake.

    • Plot the percentage of inhibition of cholesterol uptake against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The primary mechanism of Ezetimibe involves the direct inhibition of the NPC1L1 transporter, which disrupts the normal pathway of cholesterol absorption.

Ezetimibe_Action_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter cholesterol->NPC1L1 Binding Endocytosis Endocytosis NPC1L1->Endocytosis Internalization ER Endoplasmic Reticulum (Esterification) Endocytosis->ER Chylomicrons Chylomicrons ER->Chylomicrons bloodstream To Liver via Lymph & Bloodstream Chylomicrons->bloodstream Ezetimibe Ezetimibe / Ezetimibe-glucuronide Ezetimibe->NPC1L1 Inhibition

Caption: Mechanism of Ezetimibe's inhibition of cholesterol absorption.

The experimental workflow for assessing the inhibitory activity of Ezetimibe and its metabolites is a multi-step process.

Experimental_Workflow A Compound Synthesis (Ezetimibe, this compound) B In Vitro Assay: NPC1L1 Transfected Cells A->B C Radiolabeled Cholesterol Uptake Measurement B->C D IC50 Determination C->D E Data Analysis & Comparison D->E

Caption: Workflow for in vitro evaluation of NPC1L1 inhibitors.

References

Cross-Validation of Analytical Methods for Ezetimibe Ketone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Ezetimibe (B1671841) ketone, a primary active metabolite of the cholesterol-lowering drug Ezetimibe. The selection of an appropriate analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document outlines the experimental protocols and performance data of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.

Overview of Analytical Methods

The determination of Ezetimibe ketone can be accomplished through several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. Chromatographic methods such as HPLC and UPLC are powerful for separating the analyte from complex matrices, while spectrophotometric methods offer a simpler and more cost-effective approach, albeit with potential limitations in selectivity.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance parameters of the different analytical methods for the determination of this compound. This allows for a direct comparison of their capabilities.

Analytical MethodLinearity RangeLimit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV 0.05 - 5.0 µg/mL0.02 µg/mL[1]>95%<2%
UPLC-MS/MS 0.1 - 20 ng/mL0.1 ng/mL95.7 - 99.8%<15%
HPTLC 300 - 2100 ng/spotNot explicitly found for this compound99 - 101% (for Ezetimibe)[2][3]<2% (for Ezetimibe)[2]
UV-Vis Spectrophotometry 5 - 30 µg/mL (for Ezetimibe)[4]Not explicitly found for this compoundNot explicitly found for this compoundNot explicitly found for this compound

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method allows for the simultaneous determination of Ezetimibe and this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution of 0.05 M formic acid, acetonitrile (B52724), methanol, and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 250 nm.

  • Sample Preparation: Deproteinization of the sample (e.g., plasma) using acetonitrile containing perchloric acid.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for bioanalytical applications.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.08% formic acid.

  • Flow Rate: 0.8 mL/min.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined. For Ezetimibe, a common transition is m/z 408.4 → 271.0.

  • Sample Preparation: Solid-phase extraction (SPE) is a common technique for sample clean-up and concentration.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for the analysis of pharmaceuticals. While a specific method for this compound was not found, a typical method for Ezetimibe is described, which could be adapted.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates.

  • Mobile Phase: A mixture of toluene (B28343) and acetone (B3395972) (6:4, v/v).

  • Sample Application: Applied as bands using a suitable applicator.

  • Development: In a saturated twin-trough chamber.

  • Detection: Densitometric scanning at 233 nm.

UV-Visible Spectrophotometry

This method is simple and rapid, but may lack the specificity required for complex samples containing both Ezetimibe and its ketone metabolite due to potential spectral overlap.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: Methanol or an acetate (B1210297) buffer (pH 4.5).

  • Wavelength of Maximum Absorbance (λmax): This would need to be determined specifically for this compound. For Ezetimibe, the λmax is reported to be around 232-248 nm depending on the solvent.

  • Procedure: A standard calibration curve of absorbance versus concentration would be prepared to quantify the analyte in unknown samples.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample/Formulation Extraction Extraction/Deproteinization Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection into HPLC Filtration->Injection Column Chromatographic Separation (C18 Column) Injection->Column Detection UV Detection Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for HPLC-UV analysis.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_uplc UPLC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Injection Injection into UPLC Elution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MassAnalysis Tandem Mass Spectrometry (MS/MS) Ionization->MassAnalysis MassSpectrum Mass Spectrum MassAnalysis->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Caption: General workflow for UPLC-MS/MS analysis.

HPTLC_Workflow cluster_prep Sample Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis Sample Sample Solution Application Spotting on HPTLC Plate Sample->Application Development Chromatographic Development Application->Development Drying Drying the Plate Development->Drying Scanning Densitometric Scanning Drying->Scanning Densitogram Densitogram Scanning->Densitogram Quantification Quantification Densitogram->Quantification

Caption: General workflow for HPTLC analysis.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Dilution to appropriate concentration Dissolution->Dilution Measurement Absorbance Measurement at λmax Dilution->Measurement Quantification Concentration Determination Measurement->Quantification CalibrationCurve Calibration Curve CalibrationCurve->Quantification

Caption: General workflow for UV-Vis Spectrophotometric analysis.

References

A Comparative Guide to the Characterization and Certification of Ezetimibe Ketone Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization and certification of the Ezetimibe (B1671841) Ketone reference standard, an essential tool for the accurate identification and quantification of this impurity in Ezetimibe drug substances and products. We present a comparative summary of analytical data, detailed experimental protocols, and a clear visualization of the certification workflow to aid researchers in selecting and utilizing a well-characterized reference standard.

Ezetimibe Ketone, chemically known as (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, is a significant process-related impurity and metabolite of Ezetimibe.[1][2] Its monitoring and control are crucial for ensuring the quality, safety, and efficacy of the final drug product, as mandated by regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5] A certified reference standard is indispensable for method development, validation, and routine quality control.

Comparative Analysis of Analytical Data

A certified this compound reference standard is characterized by a suite of analytical techniques to confirm its identity, purity, and potency. The following table summarizes typical analytical data obtained from a Certificate of Analysis (CoA) for a commercial this compound reference standard, alongside a comparison with an alternative analytical technique.

Analytical Test Method A: USP Monograph Method (Typical) Method B: Alternative Validated HPLC Method Acceptance Criteria (Typical)
Identification by ¹H-NMR Conforms to the structure of this compound.Conforms to the structure of this compound.Spectrum is consistent with the chemical structure.
Identification by Mass Spectrometry Molecular ion peak corresponding to the molecular weight of this compound (407.41 g/mol ) is observed.Molecular ion peak corresponding to the molecular weight of this compound is observed.Consistent with the expected molecular weight.
Identification by Infrared (IR) Spectroscopy The IR absorption spectrum corresponds to that of a reference standard.The IR absorption spectrum corresponds to that of a reference standard.The spectrum shows characteristic absorption bands for the functional groups present in the molecule.
Purity by HPLC (Assay) ≥ 98.0%≥ 98.0%Not less than 98.0%
Purity by HPLC (Related Substances) Individual Impurity: ≤ 0.15%Total Impurities: ≤ 0.5%Individual Impurity: ≤ 0.15%Total Impurities: ≤ 0.5%As per ICH guidelines.
Water Content (by Karl Fischer Titration) ≤ 0.5%≤ 0.5%Not more than 0.5%
Residual Solvents (by GC-HS) Meets USP <467> requirements.Meets USP <467> requirements.Within the limits specified by ICH Q3C.
Thermogravimetric Analysis (TGA) Minimal weight loss observed up to the melting point.Minimal weight loss observed up to the melting point.To assess thermal stability.
Potency (calculated on as-is basis) Report Value (typically >95%)Report Value (typically >95%)To be reported.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. Below are the protocols for the key experiments cited in the characterization of the this compound reference standard.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC) - Based on USP Monograph Principles

This method is suitable for the quantification of this compound and the determination of its related substances.

  • Chromatographic System:

    • Column: Kinetex 5 µm F5 (pentafluorophenyl), 150 x 4.6 mm (L43) or equivalent.

    • Mobile Phase: A mixture of Acetonitrile, Methanol, and Water (27:10:63, v/v/v) with 1.0 mL of glacial acetic acid added per liter of the mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Solutions:

    • Diluent: Acetonitrile.

    • Standard Solution: Prepare a solution of the this compound reference standard in the diluent to a final concentration of approximately 0.025 mg/mL.

    • Sample Solution: Prepare a solution of the this compound candidate material in the diluent to a final concentration of approximately 0.025 mg/mL.

  • Procedure:

    • Inject the diluent as a blank to ensure no interfering peaks are present.

    • Inject the standard solution five times and verify the system suitability. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

    • Inject the sample solution in duplicate.

    • Calculate the purity of the this compound candidate material by comparing its peak area to that of the standard solution.

Protocol 2: Structural Elucidation by ¹H-NMR Spectroscopy

This protocol is used to confirm the chemical structure of the this compound reference standard.

  • Instrument: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound reference standard in 0.7 mL of the deuterated solvent.

  • Procedure:

    • Acquire the ¹H-NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and determine the chemical shifts (ppm).

    • Compare the obtained spectrum with the expected chemical shifts and coupling constants for the this compound structure.

Visualization of Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and logical processes involved in the certification of a reference standard.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_certification Certification Synthesis Synthesis of Crude This compound Purification Purification by Recrystallization/Chromatography Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, GC) Purification->Purity_Assessment Physicochemical_Tests Physicochemical Tests (Water Content, TGA) Purification->Physicochemical_Tests Data_Review Data Review and Comparison to Specifications Structural_Elucidation->Data_Review Purity_Assessment->Data_Review Physicochemical_Tests->Data_Review CoA_Generation Certificate of Analysis (CoA) Generation Data_Review->CoA_Generation Certification_Decision Certification as Reference Standard CoA_Generation->Certification_Decision

Caption: Experimental workflow for the synthesis, characterization, and certification of this compound reference standard.

Logical_Relationship Certified_RS Certified Reference Standard (RS) Fit_for_Purpose Fit for Intended Use? Certified_RS->Fit_for_Purpose Identity Confirmed Identity (NMR, MS, IR) Purity High Purity (≥98.0% by HPLC) Potency Assigned Potency Stability Demonstrated Stability Fit_for_Purpose->Identity based on Fit_for_Purpose->Purity based on Fit_for_Purpose->Potency based on Fit_for_Purpose->Stability based on

Caption: Logical relationship between characterization data and the certification of a reference standard.

References

A Comparative Analysis of Ezetimibe Ketone and Other Ezetimibe Impurities for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, analytical separation, and biological relevance of key Ezetimibe (B1671841) impurities.

This guide provides a comprehensive comparative study of Ezetimibe ketone and other known impurities of Ezetimibe, a widely prescribed cholesterol absorption inhibitor. Understanding the profile of these impurities is critical for drug development, quality control, and ensuring the safety and efficacy of the final pharmaceutical product. This document summarizes key quantitative data, details experimental protocols for analysis, and visualizes the primary signaling pathway of the parent drug.

Introduction to Ezetimibe and Its Impurities

Ezetimibe functions by selectively inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the absorption of dietary and biliary cholesterol in the small intestine.[1] During the synthesis and storage of Ezetimibe, various related substances, including process-related impurities and degradation products, can arise.[2][3][4] Among these, this compound is a notable phase-I metabolite and a significant degradation product.[5] Regulatory bodies like the International Council on Harmonisation (ICH) mandate the identification and characterization of impurities in drug substances and products to ensure their safety and quality.

Physicochemical Properties: A Comparative Overview

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Ezetimibe (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-oneC₂₄H₂₁F₂NO₃409.43163222-33-1
This compound (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-oneC₂₄H₁₉F₂NO₃407.41191330-56-0
Desfluoro Ezetimibe (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-oneC₂₄H₂₂FNO₃391.43302781-98-2
Ezetimibe Impurity B (3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-oneC₂₄H₂₁F₂NO₃409.43163380-16-3
Alkaline Degradant 5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)-(4-hydroxyphenyl)methyl]-pent-4-enoic acidNot explicitly statedNot explicitly statedNot available

Biological Activity and Significance

While Ezetimibe's primary pharmacological activity is the inhibition of cholesterol absorption, the biological activities of its impurities are less well-characterized in publicly available literature.

  • This compound : As a phase-I metabolite of Ezetimibe, this compound is known to be formed in the body. Although it shares structural similarities with the parent drug, specific quantitative data on its NPC1L1 inhibitory activity compared to Ezetimibe is not extensively documented in the reviewed literature. It is also described as a potent Nrf2 activator.

  • Other Impurities : The primary concern for other process-related and degradation impurities is their potential toxicity. Regulatory guidelines require that the levels of these impurities be controlled within strict limits. While some studies have synthesized and characterized these impurities, comprehensive comparative studies on their pharmacological or toxicological profiles are not widely published. One study on novel amino-β-lactam derivatives, synthesized as ezetimibe bioisosteres, showed potent inhibition of cholesterol uptake in vitro, suggesting that structural modifications can retain activity. However, this does not directly address the activity of known process or degradation impurities.

Further research is needed to fully elucidate the biological activity profile of each specific impurity and to quantitatively compare it to that of Ezetimibe.

Experimental Protocols: Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of Ezetimibe and its impurities. The choice of column, mobile phase, and detection wavelength are critical for achieving adequate resolution of the various related substances.

General HPLC Method for Ezetimibe and Impurities

This protocol is a representative example based on common practices described in the literature. Specific applications may require optimization.

Objective: To separate and quantify Ezetimibe and its known impurities in a drug substance or product.

Materials:

  • HPLC system with a UV detector

  • C8 or C18 reverse-phase column (e.g., Zorbax Rx Octylsilane, 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) or other suitable buffer salts

  • Phosphoric acid or other suitable pH adjusting agent

  • Water (HPLC grade)

  • Reference standards for Ezetimibe and its impurities

Chromatographic Conditions (Example):

ParameterCondition
Column Zorbax Rx Octylsilane (C8), 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10% Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient A gradient elution is typically used to resolve all impurities. An example could be starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B over the run.
Flow Rate 1.5 mL/min
Column Temperature Ambient or controlled (e.g., 40°C)
Detection Wavelength 258 nm
Injection Volume 20 µL

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the Ezetimibe reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Prepare individual or mixed stock solutions of the impurity reference standards.

    • Prepare the sample solution by dissolving a known amount of the drug substance or product in the diluent.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and integrate the peak areas.

  • Quantification:

    • Identify the peaks of Ezetimibe and its impurities based on their retention times compared to the reference standards.

    • Calculate the amount of each impurity as a percentage of the Ezetimibe peak area, often using a relative response factor if the detector response is different for the impurity compared to the parent drug.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and the analytical process, the following diagrams are provided in DOT language.

Ezetimibe_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Protein Cholesterol->NPC1L1 Binds to Cholesterol_Uptake Cholesterol Uptake NPC1L1->Cholesterol_Uptake Mediates Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits

Caption: Ezetimibe's mechanism of action via NPC1L1 inhibition.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Drug_Substance Ezetimibe Drug Substance/Product Dissolution Dissolution in Appropriate Solvent Drug_Substance->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC System (C8/C18 Column) Filtration->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection (e.g., 258 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Impurity Quantification Integration->Quantification

Caption: Workflow for HPLC analysis of Ezetimibe impurities.

Conclusion

The control of impurities is a fundamental aspect of pharmaceutical development and manufacturing. While this compound is a known metabolite, a comprehensive, direct comparison of its biological activity against other process-related and degradation impurities of Ezetimibe is not extensively covered in the current scientific literature. The provided data and protocols offer a foundational understanding for researchers and quality control professionals. Further studies are warranted to fully characterize the pharmacological and toxicological profiles of all Ezetimibe-related substances to ensure the highest standards of drug safety and efficacy.

References

A Comparative Guide to the Inter-laboratory Analysis of Ezetimibe Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ezetimibe (B1671841) ketone, a critical impurity in the manufacturing of the cholesterol-lowering drug Ezetimibe. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from various published studies to offer a comparative overview of method performance. The included experimental data, protocols, and workflow diagrams are intended to assist laboratories in selecting and validating appropriate analytical methods for quality control and research purposes.

Ezetimibe ketone is a known degradation and process-related impurity of Ezetimibe.[1] Its monitoring is crucial to ensure the quality, safety, and efficacy of the final drug product. The methods presented here are based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are the most common techniques for the analysis of Ezetimibe and its impurities.[2][3]

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for the determination of Ezetimibe and its impurities, including the ketone. The data is compiled from various research articles and validation reports to provide a comparative perspective.

Table 1: Comparison of HPLC-UV Method Performance for Ezetimibe Impurity Analysis

ParameterMethod AMethod BMethod C
Linearity Range (µg/mL) 0.09 - 6000.1 - 1000.2 - 50
Correlation Coefficient (r²) 0.999> 0.998> 0.999
Limit of Detection (LOD) (µg/mL) 0.030.1Not Reported
Limit of Quantification (LOQ) (µg/mL) 0.090.20.2
Precision (%RSD) < 2.0< 1.5< 2.0
Accuracy (Recovery %) 98.0 - 102.097.0 - 103.098.5 - 101.5
Reference [4][5]

Table 2: Comparison of LC-MS/MS Method Performance for Ezetimibe Analysis

ParameterMethod DMethod E
Linearity Range (ng/mL) 0.94 - 30.260.1 - 15 (serum)
Correlation Coefficient (r²) > 0.99Not Reported
Limit of Detection (LOD) (ng/mL) 0.19Not Reported
Limit of Quantification (LOQ) (ng/mL) 0.940.1 (serum)
Precision (%RSD) < 8.7Not Reported
Accuracy (Recovery %) 92 - 99Not Reported
Reference

Experimental Protocols

The following are representative experimental protocols for the analysis of Ezetimibe and its ketone impurity using HPLC-UV.

Protocol 1: HPLC-UV Method for Ezetimibe and Impurities

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient mixture of 0.1% orthophosphoric acid in water and acetonitrile (B52724). A common starting ratio is 50:50 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 250 nm or 258 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the Ezetimibe sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. For the analysis of impurities, a spiked sample containing known concentrations of impurities, including this compound, should be prepared.

Protocol 2: UPLC Method for Ezetimibe and Degradation Products

  • Instrumentation: An Ultra-Performance Liquid Chromatography system with a PDA detector.

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 0.3 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Sample Preparation: Prepare the sample and standard solutions in a suitable diluent, such as a mixture of acetonitrile and water.

Signaling Pathways and Experimental Workflows

Workflow for a Hypothetical Inter-laboratory Comparison Study

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for the analysis of this compound. This process ensures that all participating laboratories follow a standardized procedure, allowing for a meaningful comparison of results.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase cluster_3 Follow-up Phase A Study Design and Protocol Development B Preparation and Distribution of Homogeneous Test Samples A->B C Provision of Standardized Analytical Methods and Reference Standards B->C D Sample Analysis by Participating Laboratories C->D E Data Submission to Coordinating Laboratory D->E F Statistical Analysis of Submitted Data (e.g., z-scores) E->F G Performance Evaluation of Each Laboratory F->G H Issuance of Inter-laboratory Comparison Report G->H I Identification of Discrepancies and Root Cause Analysis H->I J Implementation of Corrective and Preventive Actions (CAPA) I->J

Caption: Workflow for an Inter-laboratory Comparison Study.

Degradation Pathway of Ezetimibe

The following diagram illustrates the formation of this compound as a degradation product of Ezetimibe. Understanding these pathways is essential for developing stability-indicating analytical methods.

G Ezetimibe Ezetimibe Ketone This compound Ezetimibe->Ketone Oxidation Other Other Degradation Products Ezetimibe->Other Hydrolysis, Photolysis, etc.

Caption: Formation of this compound.

References

A Comparative Guide to the Validation of a Stability-Indicating Assay for Ezetimibe and its Ketone Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of a stability-indicating assay for Ezetimibe (B1671841), with a specific focus on its ketone impurity. The information presented is compiled from various validated methods to assist in the development and implementation of robust quality control procedures for Ezetimibe drug substances and products.

Introduction to Ezetimibe and its Ketone Impurity

Ezetimibe is a lipid-lowering agent that inhibits the intestinal absorption of cholesterol.[1][2] During its synthesis and storage, or under stress conditions, impurities can form. One critical process-related and degradation impurity is the Ezetimibe ketone impurity, also known as Ezetimibe Impurity D.[3][4][5] The presence of this and other impurities can impact the safety and efficacy of the drug product, necessitating the development of validated stability-indicating analytical methods to detect and quantify them.

Chemical Structures:

  • Ezetimibe: (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

  • This compound Impurity: (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one

The ketone impurity is formed by the oxidation of the secondary alcohol group in the side chain of the Ezetimibe molecule.

Comparative Analysis of Stability-Indicating Assay Methods

A review of published literature reveals that Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for the analysis of Ezetimibe and its impurities. These methods are capable of separating Ezetimibe from its degradation products, proving their stability-indicating nature.

Experimental Protocols

Below is a detailed, consolidated experimental protocol for a stability-indicating RP-HPLC method based on several validated assays.

Chromatographic Conditions:

ParameterRecommended ConditionsAlternative Conditions
Column C18 or C8 (e.g., Zorbax SB C18, 250mm x 4.6mm, 5 µm)Phenyl-Hexyl (e.g., Phenomenex Luna, 100mm x 4.6mm, 5µm)
Mobile Phase A 0.02N Ortho Phosphoric Acid in Water0.1% Trifluoroacetic acid in water
Mobile Phase B AcetonitrileMethanol
Elution Mode Isocratic or Gradient-
Flow Rate 1.0 mL/min0.96 mL/min
Detection Wavelength 232 nm210 nm, 254 nm
Column Temperature Ambient or 30°C35°C
Injection Volume 10 µL20 µL
Diluent Mobile Phase or Acetonitrile:Water mixture-

Forced Degradation Studies:

To establish the stability-indicating nature of the method, Ezetimibe is subjected to forced degradation under various stress conditions as per ICH guidelines.

  • Acid Hydrolysis: 1N HCl at 60-80°C for 2-12 hours.

  • Base Hydrolysis: 0.1N NaOH at 60-80°C for 10 minutes to 18 hours. Ezetimibe is particularly labile in alkaline conditions.

  • Oxidative Degradation: 3-30% Hydrogen Peroxide at room temperature for 4-24 hours.

  • Thermal Degradation: Dry heat at 80-105°C for 5-48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

Data Presentation: Method Validation Parameters

The following tables summarize the typical performance characteristics of a validated stability-indicating assay for Ezetimibe.

Table 1: Linearity

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Ezetimibe1 - 50> 0.999
This compound0.03 - 1.5> 0.99

Table 2: Accuracy (% Recovery)

AnalyteSpiked LevelRecovery (%)
Ezetimibe80%, 100%, 120%99.0 - 102.0
This compoundLOQ, 100%, 150%Typically within 98.0 - 102.0

Table 3: Precision (% RSD)

ParameterEzetimibe (%RSD)This compound (%RSD)
Repeatability (n=6) < 2.0< 5.0
Intermediate Precision < 2.0< 5.0

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Ezetimibe~ 0.1~ 0.3
This compound~ 0.01~ 0.03

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of a stability-indicating assay for Ezetimibe.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application MD1 Selection of Chromatographic Conditions (Column, Mobile Phase, etc.) MD2 Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic) MD1->MD2 MD3 Resolution of Ezetimibe and Impurities MD2->MD3 V1 Specificity MD3->V1 V2 Linearity V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 A1 Routine Quality Control of Ezetimibe Bulk Drug and Formulations V6->A1 A2 Stability Studies A1->A2

Caption: Workflow for Stability-Indicating Assay Validation.

Ezetimibe Degradation Pathways

This diagram illustrates the formation of the this compound impurity through oxidation and a major degradant under alkaline conditions.

G cluster_oxidation Oxidative Degradation cluster_alkaline Alkaline Hydrolysis Ezetimibe Ezetimibe Ketone This compound Impurity Ezetimibe->Ketone [O] Alkaline_Degradant 5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)- (4-hydroxyphenyl)methyl]-pent-4-enoic acid Ezetimibe->Alkaline_Degradant OH-

Caption: Ezetimibe Degradation Pathways.

Conclusion

The development and validation of a robust stability-indicating assay are crucial for ensuring the quality, safety, and efficacy of Ezetimibe. The RP-HPLC methods detailed in this guide have been shown to be specific, linear, accurate, and precise for the determination of Ezetimibe and its critical ketone impurity. By following the outlined experimental protocols and validation parameters, researchers and drug development professionals can confidently implement a reliable quality control strategy for Ezetimibe.

References

Efficacy Showdown: Ezetimibe vs. Its Metabolites in Cholesterol Absorption Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy of the cholesterol-lowering drug ezetimibe (B1671841) and its primary active metabolite, ezetimibe-glucuronide (B19564), with an overview of the minor ketone metabolite.

For researchers and professionals in drug development, understanding the biotransformation of a drug and the activity of its metabolites is paramount to optimizing therapeutic strategies. Ezetimibe, a potent cholesterol absorption inhibitor, presents a compelling case study. Following administration, it is extensively metabolized, primarily into ezetimibe-glucuronide, a conjugate that is not only active but demonstrates greater potency than the parent compound.[1][2][3][4][5] A minor metabolic pathway also leads to the formation of a ketone metabolite. This guide provides a comprehensive comparison of the efficacy of ezetimibe and its key metabolites, supported by experimental data and detailed methodologies.

Comparative Efficacy: A Tale of Potentiation

Ezetimibe exerts its cholesterol-lowering effect by selectively inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol and phytosterol absorption. Upon oral administration, ezetimibe is rapidly and extensively converted in the intestine and liver to ezetimibe-glucuronide. This glucuronide conjugate is considered the major active metabolite, accounting for 80-90% of the total drug in plasma.

Pre-clinical and clinical studies have consistently shown that ezetimibe-glucuronide is a more potent inhibitor of cholesterol absorption than ezetimibe itself. This enhanced activity is attributed to its localization at the intestinal wall, where it effectively blocks cholesterol uptake. Conversely, the ketone metabolite of ezetimibe is formed through a minor oxidative pathway and is considered a minor metabolite. There is a notable lack of substantial scientific literature detailing the specific efficacy of this ketone metabolite in cholesterol absorption inhibition, suggesting its contribution to the overall therapeutic effect of ezetimibe is likely minimal.

Quantitative Efficacy Data

The following table summarizes the available quantitative data comparing the efficacy of ezetimibe and its primary active metabolite, ezetimibe-glucuronide. Data on the ketone metabolite is not widely available in the reviewed literature.

CompoundTargetAssayPotency (KD)EfficacyReference
Ezetimibe NPC1L1Cholesterol Uptake Inhibition-Inhibits intestinal cholesterol absorption by ~54% in humans.
Ezetimibe-glucuronide Human NPC1L1[3H]Ezetimibe-glucuronide Binding220 nMMore potent inhibitor of cholesterol absorption than ezetimibe.
Ezetimibe-glucuronide Rhesus Monkey NPC1L1[3H]Ezetimibe-glucuronide Binding40 nM-
Ezetimibe-glucuronide Rat NPC1L1[3H]Ezetimibe-glucuronide Binding540 nM-
Ezetimibe-glucuronide Mouse NPC1L1[3H]Ezetimibe-glucuronide Binding12,000 nM-

Signaling Pathway and Mechanism of Action

Ezetimibe and its active glucuronide metabolite share the same mechanism of action, which involves the direct inhibition of the NPC1L1 protein. This prevents the internalization of cholesterol from the intestinal lumen into enterocytes, thereby reducing the amount of cholesterol delivered to the liver.

Ezetimibe_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Cholesterol Micelles Cholesterol Micelles NPC1L1 NPC1L1 Cholesterol Micelles->NPC1L1 Binding Vesicle Endocytic Vesicle NPC1L1->Vesicle Internalization ER Endoplasmic Reticulum Vesicle->ER Cholesterol Transport Chylomicron Chylomicron ER->Chylomicron Packaging To Liver To Liver Chylomicron->To Liver Ezetimibe & Ezetimibe-Glucuronide Ezetimibe & Ezetimibe-Glucuronide Ezetimibe & Ezetimibe-Glucuronide->NPC1L1 Inhibition Experimental_Workflow cluster_workflow In Vitro Binding Assay Workflow A Membrane Preparation (with NPC1L1) B Incubation with [3H]Ezetimibe-glucuronide & Competitor A->B C Separation of Bound & Unbound Ligand (Filtration) B->C D Quantification of Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 & KD Determination) D->E

References

A Head-to-Head Comparison of HPLC Columns for Optimal Ezetimibe Ketone Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and efficient separation of Ezetimibe from its process-related impurities and degradation products is paramount for ensuring drug quality and safety. Among these impurities, Ezetimibe ketone is a critical one to monitor. This guide provides an objective, data-driven comparison of various High-Performance Liquid Chromatography (HPLC) columns for the separation of Ezetimibe and this compound, supported by experimental data to inform your selection process.

The choice of an appropriate HPLC column is a crucial factor that dictates the resolution, selectivity, and overall efficiency of the separation. This comparison focuses on the performance of different stationary phases, including traditional C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) columns, in resolving Ezetimibe from its ketone impurity.

Performance Comparison of HPLC Columns

The selection of an HPLC column significantly impacts the separation of structurally similar compounds like Ezetimibe and its ketone impurity. This section details the performance of various column chemistries, providing a comparative analysis to guide the selection of the most suitable stationary phase for your analytical needs.

Column TypeStationary PhaseKey Performance CharacteristicsSource
PFP Kinetex® 5 µm F5Meets all USP system suitability requirements for Ezetimibe organic impurities. Provides good resolution and peak shape for Ezetimibe and its related substances.[1][2]
Phenyl-Hexyl Luna® Phenyl-HexylDemonstrated better resolution for critical pairs of Ezetimibe and its impurities compared to a standard C18 column in a specific study. However, in a broader comparison of nine columns, it showed the lowest critical resolution among the tested stationary phases.[3][4]
C18 & Amide Ascentis® Express RP AmideAchieved the highest critical resolution (Rs, crit. 2 = 4.73) among nine different C18-type columns for the separation of Ezetimibe and its related substances, including the ketone.[4]
C18 VariousPerformance varies significantly depending on the specific C18 column chemistry and manufacturer. Some C18 columns may provide adequate separation, while others may show co-elution or poor resolution.
Chiral Chiralcel® OD, Chiral CD-PhThese columns offer orthogonal selectivity compared to traditional reversed-phase columns and can baseline separate this compound from Ezetimibe and other impurities. The cyclodextrin-based CSP showed a higher separation capacity in one study.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. The following protocols are based on studies that have successfully separated Ezetimibe and this compound.

Method 1: USP Monograph Method with Kinetex® F5 Column

This method is adapted from the proposed revision to the USP monograph for Ezetimibe organic impurities.

  • Column: Kinetex® 5 µm F5 (Pentafluorophenyl), 150 x 4.6 mm

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Water (27:10:63, v/v/v) with 1.0 mL of Glacial Acetic Acid per liter of the mixture.

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 247 nm

  • Temperature: 35 °C

  • Injection Volume: 10 µL

Method 2: Comparative Method with Phenyl-Hexyl and C18 Columns

This protocol is based on a study comparing the resolving power of different stationary phases.

  • Columns:

    • Luna® Phenyl-Hexyl

    • Ascentis® Express RP Amide

    • Various other C18 columns

  • Mobile Phase: A gradient elution with:

    • Eluent A: 0.1% Phosphoric acid in water

    • Eluent B: Acetonitrile or a mixture of Acetonitrile and Methanol

  • Flow Rate: 1.0 to 1.5 mL/min (depending on particle size)

  • Detection: UV at 247 nm

  • Temperature: 20-40 °C

  • Injection Volume: 10 µL

Method 3: Chiral Separation Method

This method utilizes chiral stationary phases to achieve separation of Ezetimibe and its impurities, including the ketone.

  • Columns:

    • Chiralcel® OD (Cellulose-based)

    • Chiral CD-Ph (Cyclodextrin-based)

  • Mobile Phase: Gradient elution with varying compositions of an aqueous buffer and an organic modifier (e.g., Acetonitrile or Methanol).

  • Flow Rate: 0.5 - 0.7 mL/min

  • Detection: UV

  • Temperature: 5 - 35 °C

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparison of HPLC columns for this compound separation.

HPLC Column Comparison Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis cluster_conclusion Conclusion prep_sample Prepare Standard Solutions (Ezetimibe & this compound) prep_mobile Prepare Mobile Phases equilibrate Equilibrate HPLC System & Columns inject_c18 Inject on C18 Column equilibrate->inject_c18 inject_phenyl Inject on Phenyl-Hexyl Column equilibrate->inject_phenyl inject_pfp Inject on PFP Column equilibrate->inject_pfp acquire_data Acquire Chromatograms inject_c18->acquire_data inject_phenyl->acquire_data inject_pfp->acquire_data analyze_data Analyze Data (Resolution, Tailing Factor, Retention Time) acquire_data->analyze_data compare Compare Column Performance analyze_data->compare select_column Select Optimal Column compare->select_column

Caption: Workflow for HPLC column comparison.

Conclusion

The selection of an optimal HPLC column for the separation of Ezetimibe and its ketone impurity is dependent on the specific analytical goals.

  • For routine quality control adhering to pharmacopeial methods, a Pentafluorophenyl (PFP) column like the Kinetex® F5 provides a robust and compliant solution.

  • When enhanced selectivity for aromatic compounds is required and for method development, a Phenyl-Hexyl column can offer advantages over standard C18 phases, although performance can vary. The unique pi-pi interactions of the phenyl ring can improve the resolution of structurally similar aromatic analytes.

  • For achieving the highest resolution, particularly in complex impurity profiles, an Amide-phase C18 column , such as the Ascentis® Express RP Amide, has demonstrated superior performance in comparative studies.

  • Chiral stationary phases provide an orthogonal separation mechanism and are effective in resolving not only the ketone impurity but also stereoisomers of Ezetimibe.

Ultimately, the choice of column should be based on a combination of desired resolution, existing instrumentation, and the specific requirements of the analytical method. It is recommended to screen a selection of columns with different stationary phase chemistries during method development to identify the most suitable option for the intended application.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Ezetimibe Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive, procedural guidance for the safe use of Ezetimibe ketone in a laboratory setting, covering personal protective equipment (PPE), handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a thorough assessment of potential exposure should be conducted to determine the appropriate level of personal protection. The following table summarizes the recommended PPE.

Protection Type Equipment Standard/Specification Notes
Eye Protection Safety glasses with side shields or goggles.EN 166 (EU) or NIOSH (US) approved.[1][2]If there is a potential for direct contact with dusts, mists, or aerosols, a faceshield or other full-face protection should be worn.[3][4][5]
Hand Protection Chemical-resistant gloves.Compliant with EU Directive 89/686/EEC and the standard EN 374.Double gloving is recommended. Gloves should be inspected before use and disposed of properly after handling the compound.
Body Protection Laboratory coat or work uniform.Not specified.Additional protective garments such as sleevelets, aprons, or disposable suits should be used based on the specific task to avoid skin exposure.
Respiratory Protection Self-contained breathing apparatus or appropriate respirator.NIOSH (US) or CEN (EU) approved.Required if adequate local exhaust ventilation is not available, if exposure assessment indicates a risk of inhalation, or when handling the material as a dust.

Operational Plan: Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work should be conducted in a well-ventilated area. The use of containment technologies, such as a laboratory fume hood or other local exhaust ventilation, is recommended to control the compound at the source.

  • Minimize open handling of this compound.

  • Provide adequate precautions against static electricity, which may accumulate and ignite suspended dust, such as electrical grounding and bonding.

General Hygiene and Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust. Avoid the formation and dispersal of dust in the air.

  • Do not swallow.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory area.

  • Keep containers properly labeled and closed when not in use.

  • Store in a dry and well-ventilated place, away from heat and sources of ignition. Recommended storage is at temperatures below -15°C.

Experimental Protocol: Weighing and Preparing a Solution

This protocol provides a step-by-step guide for a common laboratory procedure involving this compound.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Verify that the analytical balance is clean, calibrated, and located within a chemical fume hood or a ventilated balance enclosure.

    • Prepare all necessary materials, including a pre-labeled receiving vessel, spatula, and the chosen solvent.

  • Weighing:

    • Carefully transfer the desired amount of this compound powder from its storage container to a tared weigh boat or directly into the receiving vessel using a clean spatula.

    • Perform this transfer slowly to minimize the generation of airborne dust.

    • Once the desired mass is obtained, securely close the this compound storage container.

  • Dissolution:

    • Add the desired volume of solvent to the receiving vessel containing the this compound.

    • Gently swirl or vortex the vessel to dissolve the compound completely. Sonication may be used if necessary and appropriate for the solvent and vessel.

  • Cleanup:

    • Clean the spatula and any other reusable equipment that came into contact with the compound.

    • Dispose of the weigh boat and any other disposable materials in the designated hazardous waste container.

    • Wipe down the work surface of the balance and fume hood.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Excess and expired materials should be offered to a licensed hazardous material disposal company. The product may be burned in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of waste into the sewer system.

  • Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal. If not specified otherwise, dispose of as unused product.

  • Spills: In the event of a spill, wear appropriate PPE and avoid dust formation during cleanup. Sweep up or vacuum the spillage and collect it in a suitable container for disposal. Avoid discharging the material into drains, water courses, or onto the ground.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

  • Inhalation: If breathing is difficult, remove the person to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Get medical attention.

  • Eye Contact: Rinse with pure water for at least 15 minutes. Seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Ezetimibe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Conduct Risk Assessment B Select Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Compound C->D Proceed to handling E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Equipment F->G F->G After experiment H Dispose of Waste G->H I Clean Work Area H->I J Spill M Notify Supervisor J->M K Exposure L Follow First Aid K->L L->M

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.